Product packaging for 5-Fluoro-4-methyl-2-nitrophenol(Cat. No.:CAS No. 83341-28-0)

5-Fluoro-4-methyl-2-nitrophenol

Cat. No.: B1338033
CAS No.: 83341-28-0
M. Wt: 171.13 g/mol
InChI Key: SYRLVBSEEMWFMS-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitrophenol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO3 B1338033 5-Fluoro-4-methyl-2-nitrophenol CAS No. 83341-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRLVBSEEMWFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509745
Record name 5-Fluoro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83341-28-0
Record name 5-Fluoro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 5-Fluoro-4-methyl-2-nitrophenol, a key chemical intermediate in pharmaceutical research and development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights into its potential applications by examining its structural features and the reactivity of analogous compounds. The guide is designed to empower researchers with the foundational knowledge needed to effectively utilize this versatile molecule in the synthesis of novel bioactive agents.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound whose value in medicinal chemistry stems from its unique combination of functional groups. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 83341-28-0[1][2]
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1][2]
Appearance Yellow powder[3]
Purity Typically ≥97%[1]
Storage Room temperature, stored under nitrogen[1]
Melting Point No data available in searched literature.
Boiling Point No data available in searched literature.
Solubility No specific data available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols based on its phenolic structure.
Topological Polar Surface Area (TPSA) 63.37 Ų[1]
LogP (calculated) 1.74792[1]

Chemical Structure:

Caption: Chemical structure of this compound.

The Strategic Importance in Medicinal Chemistry

The synthetic value of this compound is derived from the interplay of its three key functional groups on a stable aromatic scaffold. This combination provides multiple avenues for chemical modification, making it a highly versatile starting material for creating diverse molecular libraries.

  • The Role of the Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][5] Its high electronegativity and small size can significantly alter a molecule's physicochemical properties.[6][7] Specifically, a fluorine substituent can:

    • Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug.[8]

    • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]

    • Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[5]

  • The Reactivity of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities. Its reduction to an amino group is a particularly common and powerful transformation in pharmaceutical synthesis, opening up a plethora of subsequent reactions such as amide bond formation, sulfonylation, and diazotization.

  • The Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group allows for reactions such as ether and ester formation. This provides a convenient handle for attaching various side chains or linking the molecule to other scaffolds.

Potential Synthetic Transformations

G cluster_nitro Nitro Group Transformations cluster_phenol Phenolic Hydroxyl Reactions main This compound nitro_reduction Reduction (e.g., H₂, Pd/C; Fe/HCl) main->nitro_reduction [NO₂] etherification Etherification (e.g., R-X, base) main->etherification [OH] esterification Esterification (e.g., RCOCl, base) main->esterification [OH] amino_product 5-Fluoro-4-methyl-2-aminophenol nitro_reduction->amino_product ether_product Alkoxy Derivative etherification->ether_product ester_product Ester Derivative esterification->ester_product

Caption: Potential synthetic pathways for this compound.

Illustrative Experimental Protocol: Reduction of a Nitro Group (Analogous Compound)

The reduction of the nitro group to an amine is a cornerstone transformation for this class of compounds. While a specific protocol for this compound is not published, the following general procedure for the reduction of a substituted nitrophenol serves as a reliable template.

Objective: To synthesize the corresponding aminophenol derivative.

Materials:

  • Substituted nitrophenol (1 equivalent)

  • Iron powder (3-5 equivalents)

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (catalytic amount)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitrophenol and iron powder in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Initiation: Add a small amount of ammonium chloride or a few drops of concentrated hydrochloric acid to initiate the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Wash the celite pad with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can then be extracted with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminophenol. Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality and Self-Validation: This iron-mediated reduction is a classic and robust method chosen for its cost-effectiveness and efficiency. The reaction progress is easily monitored by TLC, with the product typically showing a different Rf value and often a change in color under UV light. The successful formation of the amine can be confirmed by the appearance of N-H stretching bands in the IR spectrum and the disappearance of the characteristic nitro group stretches.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons will likely appear as doublets or doublets of doublets, with coupling constants influenced by the adjacent fluorine atom. The methyl group should appear as a singlet, and the phenolic proton as a broad singlet.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atoms bonded to the electronegative fluorine, oxygen, and nitro groups will be shifted downfield. The C-F coupling will be observable.

  • FT-IR: The spectrum should exhibit a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3500 cm⁻¹). Characteristic strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-F stretching vibrations will also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

This compound is classified as an irritant.[2] As with all nitrophenolic compounds, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for synthetic diversification, while the incorporated fluorine atom offers a strategic tool for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. Although detailed experimental data for this specific compound is sparse in the public domain, a thorough understanding of the chemistry of its functional groups allows for the rational design of synthetic routes towards novel bioactive compounds. Researchers are encouraged to perform careful characterization and optimization when utilizing this promising intermediate in their synthetic endeavors.

References

physicochemical characteristics of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-4-methyl-2-nitrophenol

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and material science, the utility of a chemical intermediate is defined by the precision with which we understand its fundamental properties. This compound is a prime example of a molecular scaffold whose value is unlocked through a comprehensive characterization of its physicochemical profile. This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher through the core attributes of this compound, from its molecular identity to its practical handling and application.

The strategic placement of a fluorine atom, a nitro group, a methyl group, and a phenolic hydroxyl on a benzene ring creates a molecule with multiple reactive vectors and finely-tuned electronic properties.[1] The fluorine enhances metabolic stability and binding affinity in derivative compounds, the nitro and hydroxyl groups provide key reactive sites for further synthesis, and the methyl group influences steric interactions.[1] Understanding these characteristics is not merely an academic exercise; it is the foundation for rational design in the synthesis of advanced pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] This document synthesizes available data with established analytical principles to provide a trustworthy and expert-driven resource for the scientific community.

Core Molecular Identity and Physical State

This compound is a multifunctional organic compound engineered for complex chemical synthesis.[1] Its identity is established by a unique combination of identifiers and fundamental properties that dictate its behavior in a laboratory setting.

PropertyValueSource(s)
CAS Number 83341-28-0[1][3][4]
Molecular Formula C₇H₆FNO₃[3][4]
Molecular Weight 171.13 g/mol [3][4]
Appearance Yellow powder[1]
Purity ≥95-98% (Typical)[1][4]
SMILES OC1=CC(F)=C(C)C=C1--INVALID-LINK--=O[3][5]
InChIKey Not explicitly found for this isomer, but related isomers are available.

Key Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and bioavailability in potential therapeutic applications. While experimental data for this compound is sparse in publicly available literature, we can infer and predict its characteristics based on its structure and data from closely related isomers.

Physicochemical ParameterPredicted/Reported ValueScientific Rationale & Comparative Insights
Melting Point (°C) Data not available. (Isomer 2-Fluoro-5-methyl-4-nitrophenol: 110.75 °C)The melting point is influenced by crystal lattice energy and intermolecular forces. For comparison, the isomer 2-Fluoro-5-methyl-4-nitrophenol has a predicted melting point of 110.75 °C.[6] The related compound 5-Fluoro-2-nitrophenol has a reported melting point of 34-37 °C.[7] The presence of the additional methyl group in the target compound would be expected to alter crystal packing and thus the melting point.
Boiling Point (°C) Data not available. (Isomer 2-Fluoro-5-methyl-4-nitrophenol: 354.98 °C)The normal boiling point for the isomer 2-Fluoro-5-methyl-4-nitrophenol is predicted to be 354.98 °C.[6] The strong intermolecular hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and fluoro groups contribute to a relatively high boiling point.
Acid Dissociation Constant (pKa) Data not available. (Related 5-Methyl-2-nitrophenol: 7.41)The phenolic hydroxyl group is acidic. Its acidity is significantly increased by the strong electron-withdrawing effects of the adjacent nitro group and the fluorine atom via induction. For context, the pKa of 5-Methyl-2-nitrophenol is reported as 7.41.[8] It is expected that the pKa of this compound would be slightly lower (more acidic) due to the additional electron-withdrawing fluorine.
n-Octanol/Water Partition Coefficient (LogP) 1.74792 (Calculated)This value indicates a moderate degree of lipophilicity.[3] The fluorine atom is known to increase lipophilicity, which can enhance properties like membrane permeability in drug candidates.[9] This balance between hydrophilicity (from the -OH and -NO₂) and lipophilicity (from the aromatic ring, -CH₃, and -F) is crucial for its role as a pharmaceutical intermediate.
Topological Polar Surface Area (TPSA) 63.37 ŲThis calculated value reflects the surface area contributed by polar atoms (oxygen, nitrogen, and the attached hydrogen).[3] It is a useful predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Solubility Profile: Theoretical and Practical Considerations

The solubility of this compound dictates its utility in various reaction conditions and its formulation potential.

  • Water Solubility : Due to the hydrophobic aromatic ring and methyl group, the compound is expected to be poorly soluble in water. While the hydroxyl and nitro groups can participate in hydrogen bonding, the overall molecular character is lipophilic. Related nitrophenols are generally described as slightly soluble in water.[10]

  • Organic Solvent Solubility : It is predicted to be soluble in common polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and moderately soluble in less polar solvents like dichloromethane.[9] This is typical for functionalized phenolic compounds.

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the acidic hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the adjacent substituents. Spectral data is available from commercial suppliers.[11]

    • ¹³C NMR : The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached functional groups, particularly the fluorine and nitro groups.

  • Infrared (IR) Spectroscopy : The IR spectrum will provide confirmatory evidence of the key functional groups. Expected characteristic absorption bands include:

    • A broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹).

    • Aromatic C-H stretches (~3000-3100 cm⁻¹).

    • Asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).

    • Aromatic C=C stretches (~1450-1600 cm⁻¹).

    • A C-F stretch (~1000-1350 cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 171.13.

Safety, Handling, and Stability

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Profile : While specific GHS classifications for this compound are not detailed, related nitrophenols are classified as hazardous.[12][13] Typical warnings include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Causes skin and serious eye irritation.[13][14]

  • May cause respiratory irritation.[12]

Recommended Handling Procedures :

  • Use only in a well-ventilated area or under a chemical fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]

  • Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[15]

  • Wash hands and any exposed skin thoroughly after handling.[14]

  • Ensure eyewash stations and safety showers are readily accessible.[15]

Storage and Stability :

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[3][5]

  • Stability : The compound is generally stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, heat, and sources of ignition.[14]

  • Hazardous Combustion Products : In case of fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[14]

Standard Experimental Protocols for Characterization

To ensure trustworthy and reproducible results, the following standard protocols are recommended for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

This protocol provides a self-validating system by calibrating the instrument with known standards.

Objective : To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology :

  • Instrument Calibration : Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample.

  • Sample Preparation : Place a small amount of the dry, powdered this compound into a capillary tube, packing it to a height of 2-3 mm.

  • Measurement : Place the capillary tube in the apparatus. Heat at a rapid rate initially to approximately 15-20 °C below the expected melting point.

  • Refined Measurement : Decrease the heating rate to 1-2 °C per minute.

  • Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁-T₂.

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result Calibrate Calibrate Apparatus (w/ Standards) Prepare Prepare Sample in Capillary Tube Heat_Fast Rapid Heating (to ~T_exp - 20°C) Prepare->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Record Record T1 (Onset) & T2 (Clear) Heat_Slow->Record Report Report Range (T1 - T2) Record->Report

Workflow for Melting Point Determination.
Protocol 2: Potentiometric Determination of pKa

This method explains the causality behind the experimental choice: potentiometric titration is a robust and direct way to measure the dissociation constant of an acidic proton.

Objective : To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.

Methodology :

  • Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., water/methanol mixture) to a known concentration.

  • Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

  • Data Collection : Record the pH of the solution after each addition of titrant.

  • Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

pKa_Determination_Workflow A Prepare Analyte Solution (Known Concentration) C Titrate with Standardized Base (e.g., 0.1M NaOH) A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Workflow for Potentiometric pKa Determination.

Conclusion: A Versatile Building Block for Advanced R&D

This compound stands out as a sophisticated and highly versatile chemical building block.[1] Its unique arrangement of functional groups offers multiple vectors for chemical modification, making it an invaluable intermediate in medicinal chemistry and material science.[1] The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates, potentially improving metabolic stability and pharmacokinetic profiles.[1] A thorough understanding of its core physicochemical properties, as outlined in this guide, is the critical first step for any researcher aiming to leverage its synthetic potential. This knowledge enables not only the efficient design of synthetic routes but also ensures safe handling and the generation of reliable, reproducible research outcomes.

References

solubility of 5-Fluoro-4-methyl-2-nitrophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Fluoro-4-methyl-2-nitrophenol in Organic Solvents

Abstract

This compound is a substituted nitrophenol derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its utility in synthesis is critically dependent on its solubility in various organic solvents, a parameter that governs reaction kinetics, purification strategies, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the isothermal shake-flask method, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction: The Strategic Importance of Solubility

In the landscape of modern drug development and fine chemical synthesis, understanding the solubility of an intermediate is a cornerstone of process development. This compound (CAS: 83341-28-0) is a key intermediate whose molecular architecture is designed for versatility.[1] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity in a final active pharmaceutical ingredient (API), while the nitro and hydroxyl groups serve as reactive handles for subsequent chemical transformations.[1]

However, the successful application of this building block is fundamentally tied to its behavior in solution. Poor solubility can lead to challenges in achieving desired reaction concentrations, complications in purification via crystallization, and difficulties in downstream formulation. This guide serves as a resource for researchers, scientists, and drug development professionals to understand, predict, and experimentally verify the solubility of this compound, thereby enabling more efficient and robust chemical process design.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the behavior of this compound lies in deconstructing its functional components.

  • Molecular Formula: C₇H₆FNO₃[2]

  • Molecular Weight: 171.13 g/mol [2]

  • Appearance: Typically a yellow powder[1]

Structural Features Influencing Solubility:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar and protic solvents (e.g., alcohols).

  • Nitro (-NO₂) Group: The nitro group is strongly polar and electron-withdrawing, but it is primarily a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

  • Benzene Ring: The aromatic core is non-polar and hydrophobic, contributing to solubility in solvents with lower polarity.

  • Methyl (-CH₃) Group: This is a small, non-polar, lipophilic group that slightly increases the molecule's hydrophobic character.

  • Fluorine (-F) Atom: As the most electronegative element, fluorine is a potent electron-withdrawing group. While it increases bond polarity, its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect on solubility is often to increase lipophilicity and interactions with non-polar or moderately polar solvents.

The molecule's overall solubility in a given solvent will be determined by the balance between the polar, hydrogen-bonding contributions of the hydroxyl and nitro groups versus the hydrophobic nature of the fluorinated, methylated aromatic ring.

Theoretical Solubility Predictions

The guiding principle for solubility is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4] Based on the physicochemical profile of this compound, we can predict its general solubility in common classes of organic solvents. For comparison, related compounds like 4-nitrophenol are known to be more soluble in organic solvents like ethanol and acetone than in water.[5] The same trend is expected for this substituted derivative.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. These solvents effectively solvate both the polar and non-polar portions of the molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High to Moderate These solvents can act as hydrogen bond acceptors for the solute's phenolic proton and can engage in dipole-dipole interactions. Their moderate polarity also accommodates the aromatic ring. Acetone and acetonitrile are particularly effective for many nitrophenols.[6][7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have moderate polarity and can solvate the aromatic ring and engage in weaker dipole interactions. The lack of hydrogen bonding capability limits high solubility.
Non-Polar Hexane, TolueneLow to Insoluble The significant polarity from the nitro and hydroxyl groups makes the compound incompatible with the weak van der Waals forces offered by non-polar solvents.[6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate Ethers are effective hydrogen bond acceptors and can solvate the molecule to a moderate degree. THF is generally a better solvent than diethyl ether due to its higher polarity.

Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction, quantitative solubility data must be generated experimentally. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility, valued for its reliability and direct measurement of a saturated solution at equilibrium.[8][9]

Rationale for Method Selection

The shake-flask method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors such as precipitation rates.[8][10] This is achieved by agitating an excess of the solid compound in the chosen solvent at a constant temperature for an extended period (typically 24-48 hours), ensuring the solution becomes fully saturated.[11][12]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis P1 Weigh excess This compound P2 Add precise volume of organic solvent P1->P2 P3 Seal vial securely P2->P3 E1 Place in thermostatic shaker (e.g., 25°C) P3->E1 E2 Agitate for 24-48 hours E1->E2 E3 Visually confirm excess solid remains E2->E3 A1 Allow solid to settle E3->A1 A2 Filter supernatant (0.22 µm PTFE filter) A1->A2 A3 Prepare serial dilutions of filtrate A2->A3 A4 Analyze by UV-Vis or HPLC A3->A4 A5 Quantify against calibration curve A4->A5

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline this compound to a series of glass vials (e.g., 4 mL). "Excess" means enough solid will visibly remain after equilibrium is reached.

    • Using a calibrated pipette, accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation during incubation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is standard for nitrophenolic compounds.[10][11]

    • After the equilibration period, cease agitation and allow the vials to rest at the set temperature for at least 1 hour to allow undissolved solids to settle.

  • Sample Processing and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.

    • Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical method.

    • Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-generated calibration curve.[10][12]

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound is not a static value; it is influenced by several environmental and systemic factors that researchers must control and consider.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors Solubility Solubility of This compound Polarity Polarity (-OH, -NO2) Polarity->Solubility H_Bond Hydrogen Bonding (Donor & Acceptor) H_Bond->Solubility MW Molecular Size MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility S_Polarity Polarity S_Polarity->Solubility S_H_Bond Hydrogen Bonding S_H_Bond->Solubility S_Dipole Dipole Moment S_Dipole->Solubility Temp Temperature Temp->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Key factors influencing the solubility of the target compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Supplying thermal energy helps overcome the solute's crystal lattice energy and promotes mixing with the solvent. This relationship is critical for designing recrystallization procedures.

  • Solvent Polarity: As detailed in Table 1, the match between solute and solvent polarity is the most significant determinant of solubility. A solvent that can effectively interact with both the polar functional groups and the non-polar aromatic ring will exhibit the highest solvating power.

  • Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, sometimes leading to an apparent increase in solubility. Conversely, impurities in the solvent can alter its polarity and solvating capacity. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While specific quantitative solubility data for this compound remains scarce in public literature, a robust scientific framework allows for strong predictions and a clear path to experimental verification. The compound is expected to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as acetone and acetonitrile. Its solubility is predicted to be low in non-polar solvents like hexane. For professionals in drug discovery and chemical synthesis, the isothermal shake-flask method detailed herein represents the definitive approach to generating the precise solubility data required for process optimization, reaction design, and successful purification.

References

A Technical Guide to the Safe Handling of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safety and handling precautions for 5-Fluoro-4-methyl-2-nitrophenol (CAS No. 83341-28-0). As a versatile molecular building block used in medicinal chemistry and drug discovery, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

This compound is a substituted nitrophenol derivative.[2] Its structure, featuring nitro, fluoro, methyl, and hydroxyl functional groups, makes it a valuable intermediate in organic synthesis.[1] While specific experimental data for this exact compound is limited, its properties can be largely inferred from its structure and data on closely related analogs.

PropertyValue / InformationSource
CAS Number 83341-28-0[2][3]
Molecular Formula C₇H₆FNO₃[2][4]
Molecular Weight 171.13 g/mol [2][4][5]
Synonyms Phenol, 5-fluoro-4-methyl-2-nitro[2]
Appearance Likely a yellow to light green solid.Inferred from[6]
Solubility No data available. Expected to have limited solubility in water and higher solubility in organic solvents.
Storage Room temperature, under an inert nitrogen atmosphere.[2]

Causality Insight: The recommendation to store this compound under nitrogen is critical.[2] The phenolic hydroxyl group can be susceptible to oxidation, which could lead to degradation and impurity formation over time. An inert atmosphere mitigates this risk, preserving the compound's purity for research applications.

Hazard Assessment and Toxicological Profile

A thorough hazard assessment for this compound is primarily based on data from structurally similar compounds, such as other fluorinated nitrophenols. This approach, known as "read-across" in toxicology, is a standard practice for assessing chemicals with limited specific data.

GHS Hazard Classification (Inferred)

The following classification is aggregated from notifications for structurally related compounds like 2-fluoro-4-methyl-5-nitrophenol and 5-fluoro-2-nitrophenol.[5][7]

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7][8][9]
Core Toxicological Concerns
  • Systemic Toxicity: As with many nitrophenols, there is a potential for systemic toxicity upon absorption. A key concern for this class of compounds is the induction of methemoglobinemia , where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[10][11] Symptoms can include cyanosis (blueish skin), headache, dizziness, and weakness.[11]

  • Irritation: The acidic nature of the phenolic proton, combined with the electron-withdrawing effects of the nitro and fluoro groups, makes the compound a potent irritant to the skin, eyes, and respiratory tract.[7][11][12] Direct contact can cause inflammation and discomfort.

Risk Management and Exposure Controls

A multi-layered approach, following the hierarchy of controls, is essential for safely handling this compound.

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14][15]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[12][16]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Hand Nitrile or other chemical-resistant gloves.Prevents dermal absorption and skin irritation.[14][15] Gloves must be inspected before use and disposed of properly after handling.
Eye/Face Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles causing serious eye irritation.[15][16]
Respiratory A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if handling large quantities of powder outside of a fume hood or if dust generation is unavoidable.Prevents inhalation of the harmful powder, which can cause respiratory irritation.[9][16]
Body A laboratory coat must be worn at all times.Protects skin and personal clothing from contamination.[16]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is key to ensuring safety and reproducibility.

General Handling and Weighing Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE: Don all required PPE as specified in Section 3.2.

  • Manipulation: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers. Avoid creating dust clouds by handling the material gently.[14][15]

  • Cleaning: After handling, decontaminate the work surface and any equipment used.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][15] Do not eat, drink, or smoke in the work area.

Storage Protocol
  • Container: Ensure the primary container is tightly sealed and clearly labeled with the chemical name and hazard pictograms.[13][16]

  • Location: Store the container in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents and strong bases.[6][12]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[13][14]

  • Inert Atmosphere: For long-term storage, ensure the container is flushed with nitrogen before sealing to maintain compound integrity.[2]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response

The following workflow outlines the procedure for a minor laboratory spill. For large spills, evacuate the area and contact emergency services.

Spill_Response Start Spill Detected Assess Assess Situation (Minor vs. Major) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Minor Spill End Area Secure Evacuate->End Wait for EH&S Contain Contain Spill (Use inert absorbent material) PPE->Contain Cleanup Clean Up (Sweep solid into container) Contain->Cleanup Decon Decontaminate Area Wash with soap and water Cleanup->Decon Dispose Package & Label Waste For proper disposal Decon->Dispose Dispose->End

Caption: Workflow for minor chemical spill response.

First Aid Measures

Immediate action is required in the event of exposure.[13]

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][17]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[13][17]

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12][17]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[15]

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Containment: Collect waste material and contaminated items (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[13][15]

  • Disposal: Do not mix with other waste streams. Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain.[14]

References

suppliers and purchasing of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Application of 5-Fluoro-4-methyl-2-nitrophenol for Researchers and Drug Development Professionals

Introduction to this compound

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, which incorporates a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group, presents multiple avenues for chemical modification. This makes it an invaluable asset for medicinal chemists and material scientists. The presence of a fluorine atom is particularly noteworthy, as its incorporation into pharmaceutical candidates can enhance metabolic stability, bioavailability, and binding affinity.[1]

Key Properties and Characteristics

A summary of the essential chemical and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 83341-28-0[3][4]
Molecular Formula C₇H₆FNO₃[2][3]
Molecular Weight 171.13 g/mol [2][3]
Purity Typically ≥95% or ≥97%[2][3]
Appearance Not specified in search results
Storage Room temperature, under nitrogen[3]
SMILES OC1=CC(F)=C(C=C1--INVALID-LINK--=O)C[3]
InChI Key Not specified in search results

Synthesis of this compound: A Representative Protocol

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general understanding of its synthesis can be derived from established organic chemistry principles. A plausible route involves the nitration of a corresponding fluorinated and methylated phenol. The following is a representative protocol illustrating the key steps and chemical logic.

Causality of Experimental Choices
  • Starting Material: The selection of the appropriate precursor, such as 4-fluoro-3-methylphenol, is critical for ensuring the correct regiochemistry of the final product.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Solvent: The choice of solvent depends on the solubility of the starting material and its reactivity. In many cases, the reaction can be run neat in the acid mixture.

  • Work-up: The reaction is typically quenched by pouring the mixture over ice, which precipitates the product and dilutes the strong acids. Subsequent washing steps are necessary to remove any residual acid.

Step-by-Step Synthesis Protocol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a cooled mixture of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Addition of Starting Material: Slowly add the starting material (e.g., 4-fluoro-3-methylphenol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once the starting material is fully dissolved, begin the dropwise addition of a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours), monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with H₂SO₄ prep2 Cool to 0-5 °C prep1->prep2 add_sm Add 4-fluoro-3-methylphenol prep2->add_sm add_nitro Dropwise addition of HNO₃/H₂SO₄ add_sm->add_nitro react Stir at 0-10 °C for 1-2h add_nitro->react quench Pour onto ice react->quench filter Vacuum filtration quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize wash->recrystallize product This compound recrystallize->product

Caption: A generalized workflow for the synthesis of this compound.

Procurement, Handling, and Storage

The reliable sourcing of high-purity this compound is paramount for reproducible research outcomes.

Reputable Suppliers

Several chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is essential to consider factors such as purity, available quantities, and the provision of a Certificate of Analysis (CoA).

SupplierCAS NumberPurity
--INVALID-LINK--83341-28-0≥97%[3]
--INVALID-LINK--83341-28-0Min. 95%[2]
--INVALID-LINK--83341-28-0Not specified[4]
--INVALID-LINK--83341-28-0Not specified[5]
Best Practices for Purchasing
  • Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and identity of the compound. This document should include results from analytical tests such as ¹H NMR and HPLC.

  • Verify Supplier Credentials: Ensure the supplier has a good reputation for quality and reliability.

  • Inquire about Packaging and Shipping: Proper packaging and shipping conditions are crucial to maintain the stability of the chemical. This compound is typically shipped at room temperature.[3]

Handling and Storage

Proper handling and storage are essential for safety and to maintain the integrity of the compound.

  • Safety Precautions: Based on data for similar nitrophenols, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[6] Always work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage Conditions: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] It is recommended to store it under a nitrogen atmosphere to prevent degradation.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release to the environment.

Quality Control and Analytical Methods

Rigorous quality control is necessary to confirm the identity and purity of this compound before its use in any application. A combination of analytical techniques should be employed.

Common Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[7] The spectra should be consistent with the expected structure of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound.[5] A high-purity sample should show a single major peak.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[7]

Detailed Protocol: Purity Determination by HPLC

The following is a representative HPLC method that can be adapted for the analysis of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for the analysis of phenolic compounds.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a sample solution of the compound to be tested at a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8][9]

    • Column Temperature: 30 °C[8]

    • Injection Volume: 10 µL[8]

    • Detection Wavelength: Based on the UV-Vis spectrum of the compound, likely in the range of 270-320 nm.[9][10]

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Quality Control Workflow Diagram

G cluster_analysis Analytical Testing incoming_material Incoming this compound sampling Representative Sampling incoming_material->sampling hplc HPLC for Purity sampling->hplc nmr ¹H NMR for Identity sampling->nmr ms MS for Molecular Weight sampling->ms data_review Data Review and Comparison to Specifications hplc->data_review nmr->data_review ms->data_review decision Pass/Fail data_review->decision release Release for Use decision->release Pass reject Reject and Quarantine decision->reject Fail

Caption: A standard workflow for the quality control of incoming this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The functional groups on the molecule allow for its incorporation into a wide range of molecular scaffolds to develop novel drug candidates.[11][12]

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a starting material for the synthesis of new pesticides and herbicides.[1]

  • Material Science: The unique electronic properties conferred by the fluoro and nitro groups make it a candidate for the development of specialty dyes and other advanced materials.[11]

References

The Pivotal Role of the Phenolic Hydroxyl Group in the Reactivity and Application of 5-Fluoro-4-methyl-2-nitrophenol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-4-methyl-2-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its synthetic versatility is largely dictated by the interplay of its substituents, with the phenolic hydroxyl group acting as the central locus of reactivity. This technical guide provides an in-depth analysis of the phenolic hydroxyl group's role, examining how its intrinsic properties are modulated by the electronic environment of the ring. We will explore its influence on acidity, its function as a potent nucleophile upon deprotonation, and its commanding role as a directing group in electrophilic aromatic substitution. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively harness the reactivity of this versatile intermediate.

Introduction to this compound: A Strategic Intermediate

The strategic placement of a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group on a benzene ring makes this compound an invaluable asset for synthetic chemists.[1] This unique combination of functional groups provides multiple reactive sites for chemical modification, enabling the construction of diverse and complex molecular architectures.

Molecular Structure and Physicochemical Properties

The inherent reactivity of the molecule can be understood by first examining its fundamental properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
CAS Number 182880-62-2[3]
Appearance Orange/tan powder[3]
Significance in Medicinal Chemistry and Drug Development

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2][4] this compound serves as a key starting material or intermediate for introducing a fluorinated phenolic scaffold into potential drug candidates.[2][4] The hydroxyl and nitro groups provide convenient handles for subsequent synthetic transformations, streamlining the path to novel therapeutics.[1][5]

The Electronic Architecture: How Substituents Modulate Hydroxyl Reactivity

The behavior of the phenolic hydroxyl group is not considered in isolation. It is the result of a complex interplay of electronic effects exerted by the other ring substituents.

Synergistic and Antagonistic Electronic Effects
  • Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring via resonance (+R effect) and withdraws via induction (-I effect). The resonance effect is dominant, making it a powerful ortho, para-director.[6][7][8]

  • Nitro Group (-NO₂): A potent deactivating group that withdraws electron density from the ring through both strong resonance (-R) and inductive (-I) effects.[9] Its position ortho to the hydroxyl group has a profound impact on the -OH group's acidity.

  • Fluorine Atom (-F): An interesting case, fluorine is strongly electron-withdrawing via induction (-I) but electron-donating via resonance (+R). Due to the high electronegativity of fluorine, its inductive effect typically outweighs its resonance effect.

  • Methyl Group (-CH₃): A weak activating group that donates electron density through hyperconjugation and a weak inductive effect (+I).

The primary consequence of this arrangement is the significantly increased acidity of the phenolic proton, driven by the powerful electron-withdrawing capacity of the ortho-nitro group, which stabilizes the resulting phenoxide anion.[9]

Visualizing Electronic Influence

The following diagram illustrates the key electronic pushes and pulls that dictate the reactivity of the phenolic -OH group and the aromatic ring.

O_Alkylation_Workflow start Reactant Preparation (Phenol, K₂CO₃, DMF) reaction Reaction (Add Alkyl Halide, Heat to 60°C) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

References

Methodological & Application

Application Note: 5-Fluoro-4-methyl-2-nitrophenol as a Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-4-methyl-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its unique substitution pattern—featuring a phenolic hydroxyl, a nitro group, a fluorine atom, and a methyl group—provides multiple reactive sites for strategic chemical modifications.[1] The presence of a fluorine atom is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance crucial properties such as metabolic stability, membrane permeability, binding affinity, and bioavailability.[1] The nitro and hydroxyl groups act as key synthetic handles, enabling a wide range of chemical transformations.[1]

This application note provides a technical guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will detail its key chemical transformations, provide validated, step-by-step protocols for its use, and demonstrate its utility in the construction of pharmaceutically relevant scaffolds, such as the benzoxazole core.[2][3]

Physicochemical Properties & Safety

A comprehensive understanding of the starting material's properties is critical for safe handling and successful reaction design.

PropertyValueSource
CAS Number 83341-28-0[1]
Molecular Formula C₇H₆FNO₃PubChem
Molecular Weight 171.13 g/mol PubChem
Appearance Yellow powder/solid[1]
Purity ≥98%[1]
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., Methanol, THF, DMF).[4]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information. Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5]

Core Synthetic Transformations and Protocols

The true utility of this compound lies in the selective manipulation of its functional groups. The three primary transformations are the reduction of the nitro group, nucleophilic aromatic substitution (SNAr) of the fluorine atom, and derivatization of the phenolic hydroxyl.

Key Transformation 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is arguably the most critical step, converting the starting material into 2-Amino-5-fluoro-4-methylphenol. This product is a direct precursor to a wide variety of heterocyclic scaffolds, most notably benzoxazoles, which exhibit a range of pharmacological activities including anti-microbial, anti-cancer, and anti-inflammatory effects.[2][3] Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean conversion, and avoidance of stoichiometric metal waste streams.[6]

Protocol 1: Catalytic Hydrogenation to Synthesize 2-Amino-5-fluoro-4-methylphenol

This protocol details the reduction of the nitro group using Palladium on Carbon (Pd/C) as the catalyst.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel, add this compound (e.g., 5.0 g, 29.2 mmol).

  • Solvent Addition: Add a suitable solvent such as Methanol (100 mL). Stir until the starting material is fully dissolved.

  • Inerting: Carefully add 10% Pd/C catalyst (e.g., 250 mg). Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.[6]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂). For lab-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, use a Parr hydrogenator or similar pressure reactor.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.[6]

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 2-Amino-5-fluoro-4-methylphenol, which can be used directly or purified further by recrystallization or column chromatography.

Causality & Expertise: The choice of a heterogeneous catalyst like Pd/C is deliberate. It provides excellent reactivity for nitro group reduction while minimizing side reactions. The inerting process is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures. Wetting the catalyst and the final filter cake prevents ignition.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation SM 5-Fluoro-4-methyl- 2-nitrophenol Vessel Hydrogenation Vessel SM->Vessel Solvent Methanol Solvent->Vessel Catalyst 10% Pd/C Catalyst->Vessel Inerting Purge with N₂ Vessel->Inerting Hydrogenation Introduce H₂ Gas (Vigorous Stirring) Inerting->Hydrogenation Monitoring Monitor by TLC/HPLC Hydrogenation->Monitoring Purge_Post Purge with N₂ Monitoring->Purge_Post Filtration Filter through Celite® (Remove Catalyst) Purge_Post->Filtration Concentration Solvent Evaporation Filtration->Concentration Product 2-Amino-5-fluoro- 4-methylphenol Concentration->Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Key Transformation 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position is activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located ortho to it.[7][8] This allows for the displacement of fluoride by various nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for C-N, C-O, and C-S bond formation.[9] This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

Protocol 2: SNAr Reaction with a Secondary Amine

This protocol demonstrates the reaction with a model secondary amine, morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water & Ethyl Acetate for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 2.0 g, 11.7 mmol) in DMSO (20 mL).

  • Add Reagents: Add potassium carbonate (e.g., 3.23 g, 23.4 mmol) followed by morpholine (e.g., 1.22 mL, 14.0 mmol).

  • Heating: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water (100 mL).

  • Extraction: The product may precipitate upon addition to water. If so, collect by filtration. If not, transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Trustworthiness & Validation: This protocol is a self-validating system. The progress is easily monitored by TLC, showing the consumption of the starting material and the appearance of a new, more polar product spot. The final product's structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

SNAr Mechanism Visualization:

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Application in API Scaffold Synthesis: The Benzoxazole Core

By combining the transformations described above, this compound can be used to construct complex heterocyclic systems. The benzoxazole scaffold is present in many FDA-approved drugs and biologically active compounds.[2][3] The synthesis involves the initial reduction of the nitro group (Protocol 1) followed by condensation and cyclization of the resulting 2-aminophenol with a carboxylic acid derivative.[3][10]

Synthetic Pathway to a Substituted Benzoxazole:

Benzoxazole_Synthesis Start 5-Fluoro-4-methyl- 2-nitrophenol Intermediate1 2-Amino-5-fluoro- 4-methylphenol Start->Intermediate1 Step 1: Reduction (H₂, Pd/C) Product Substituted Benzoxazole API Scaffold Intermediate1->Product Reagent2 + R-COOH (or derivative) Reagent2->Product Step 2: Condensation & Cyclization

Caption: Multi-step synthesis of a benzoxazole scaffold from the title compound.

Protocol 3: Synthesis of 6-Fluoro-5-methyl-2-phenyl-1,3-benzoxazole

  • Step 1: Synthesize 2-Amino-5-fluoro-4-methylphenol from this compound as described in Protocol 1 .

  • Step 2 (Cyclization):

    • To a flask containing the crude 2-Amino-5-fluoro-4-methylphenol (1.0 eq), add benzoic acid (1.1 eq) and a catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture to 150-180 °C for 2-4 hours.

    • Cool the reaction, and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol or a similar solvent.

Conclusion

This compound is a potent and versatile building block for API synthesis. Its distinct functional groups allow for a series of high-yield, predictable, and scalable chemical transformations. The protocols provided herein for nitro-group reduction and nucleophilic aromatic substitution serve as validated starting points for synthetic chemists. The demonstrated utility in forming the medicinally important benzoxazole core highlights its value in modern drug discovery and development programs, enabling the rapid construction of diverse compound libraries for lead optimization.

References

Application Notes and Protocols for 5-Fluoro-4-methyl-2-nitrophenol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nitrophenols in Agrochemical Innovation

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a proven methodology for enhancing biological activity and fine-tuning physicochemical properties. 5-Fluoro-4-methyl-2-nitrophenol stands as a pivotal intermediate, offering a unique combination of reactive sites that are instrumental in the synthesis of next-generation herbicides, fungicides, and insecticides.[1] The presence of a fluorine atom can significantly increase the metabolic stability and binding affinity of the final agrochemical product, while the nitro and hydroxyl groups serve as versatile handles for further chemical transformations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in the development of novel crop protection agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 83341-28-0--INVALID-LINK--[2]
Molecular Formula C₇H₆FNO₃--INVALID-LINK--[2]
Molecular Weight 171.13 g/mol --INVALID-LINK--[2]
Appearance Not specified, likely a solidN/A
Purity Min. 95%--INVALID-LINK--[2]

Safety and Handling: this compound, like many nitrophenolic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the nitration of 4-fluoro-3-methylphenol. This electrophilic aromatic substitution reaction requires careful control of temperature and reagent addition to ensure high yield and regioselectivity.

Experimental Protocol: Nitration of 4-fluoro-3-methylphenol

Objective: To synthesize this compound.

Materials:

  • 4-fluoro-3-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Chloroform

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel

  • Beakers and Erlenmeyer Flasks

  • Separatory Funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 4-fluoro-3-methylphenol in 100 mL of chloroform.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 0.11 mol of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 4-fluoro-3-methylphenol over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 50 mL portions of chloroform.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_of_Intermediate cluster_product Product 4-fluoro-3-methylphenol 4-fluoro-3-methylphenol Intermediate This compound 4-fluoro-3-methylphenol->Intermediate Nitration H2SO4_HNO3 H₂SO₄ / HNO₃

Caption: Synthesis of this compound.

Application in Agrochemical Synthesis: A Case Study in Herbicide Development

The structural analogy of this compound to intermediates used in the synthesis of known herbicides, such as phosphoroamidothioates, suggests its potential in developing novel herbicidal agents. A plausible target is the synthesis of an O-aryl-N-alkylphosphoroamidothioate, a class of compounds known for their herbicidal activity.

Proposed Synthesis of a Novel Herbicide: O-Ethyl-O-(5-fluoro-4-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate

This protocol outlines the synthesis of a potential herbicide from this compound. The key reaction is the coupling of the nitrophenol with O-ethyl-N-sec-butyl-thiophosphoroamido chloridate.

Experimental Protocol: Synthesis of the Target Herbicide

Objective: To synthesize O-Ethyl-O-(5-fluoro-4-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate.

Materials:

  • This compound

  • O-ethyl-N-sec-butyl-thiophosphoroamido chloridate

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Magnetic Stirrer and Stir Bar

  • Reflux Condenser

  • Heating Mantle

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.05 mol of this compound in 150 mL of anhydrous acetone.

  • Base Addition: Add 0.06 mol of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of Phosphoroamido Chloridate: To the stirred suspension, add 0.05 mol of O-ethyl-N-sec-butyl-thiophosphoroamido chloridate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-Ethyl-O-(5-fluoro-4-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate.

Herbicide_Synthesis cluster_product Final Product Intermediate This compound Herbicide Herbicidal Phosphoroamidothioate Intermediate->Herbicide Coupling Reagent O-ethyl-N-sec-butyl- thiophosphoroamido chloridate

Caption: Synthesis of a potential herbicide.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern provides a scaffold for the development of potent and selective herbicides, fungicides, and insecticides. The protocols detailed herein offer a practical guide for the synthesis of this key intermediate and its application in the creation of a potential herbicidal compound. Further research and derivatization of this molecule are encouraged to explore the full spectrum of its potential in advancing crop protection technologies.

References

Application Notes and Protocols for the Synthetic Utility of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 5-Fluoro-4-methyl-2-nitrophenol (CAS No. 83341-28-0). This versatile building block is of significant interest in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electrophilic aromatic ring activated by a nitro group, and a strategically placed fluorine atom, offers multiple vectors for chemical modification. The presence of fluorine is particularly valuable for enhancing key drug-like properties such as metabolic stability and binding affinity.[1] This guide details a representative protocol for the synthesis of the title compound and a key application in the preparation of a diaryl ether scaffold, a common motif in modern kinase inhibitors.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose structure is primed for diverse chemical transformations. The electron-withdrawing nitro group renders the positions ortho and para to it susceptible to nucleophilic aromatic substitution, while the phenolic hydroxyl allows for etherification and esterification reactions. The nitro group itself can be readily reduced to an amine, providing a handle for amide bond formation or further heterocyclic synthesis.

PropertyValueSource
CAS Number 83341-28-0[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2]
Appearance Expected to be a yellow to orange solidGeneral knowledge
Topological Polar Surface Area (TPSA) 63.37 Ų[2]
logP (Computed) 1.74792[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related nitrophenols indicate that it should be handled with care. The following hazards are anticipated:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H410: Very toxic to aquatic life with long-lasting effects.[3]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Synthetic Protocols

The following protocols are provided as representative examples of the synthesis and application of this compound. Researchers should perform their own optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of this compound

Introduction: The synthesis of this compound is most practically achieved via the regioselective nitration of the commercially available precursor, 4-fluoro-3-methylphenol. The directing effects of the hydroxyl and methyl groups favor nitration at the position ortho to the hydroxyl group. This protocol is based on established methodologies for the nitration of substituted phenols, such as those described in patent literature for similar compounds.

Reaction Scheme:

Figure 1: Synthesis of this compound via electrophilic nitration.

Materials:

  • 4-Fluoro-3-methylphenol (CAS: 452-70-0)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 4-fluoro-3-methylphenol (10.0 g, 79.3 mmol).

  • Dissolution & Cooling: Add dichloromethane (100 mL) to the flask and stir until the solid is fully dissolved. Cool the flask to 0 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (6.0 mL, approx. 95.1 mmol) to pre-chilled concentrated sulfuric acid (12.0 mL) at 0 °C. Swirl gently to mix.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 4-fluoro-3-methylphenol over 30-45 minutes. Causality: This slow, cold addition is critical to control the exothermicity of the reaction and to minimize the formation of dinitrated or other isomeric byproducts. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Causality: The bicarbonate wash neutralizes any remaining acid, preventing product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Expected Outcome: A yellow crystalline solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol 2: Application in the Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold

Introduction: Diaryl ethers are a common structural motif in many kinase inhibitors, such as Foretinib. The phenolic hydroxyl group of this compound is an excellent handle for constructing this linkage via nucleophilic substitution reactions like the Williamson ether synthesis.[5][6] In this representative protocol, the compound is used to synthesize a precursor to a pyrrolo[2,1-f][1][2][3]triazine-based inhibitor, a scaffold known for its kinase inhibitory activity.

Reaction Scheme:

Figure 2: Williamson ether synthesis to form a diaryl ether linkage.

Materials:

  • This compound (from Protocol 1)

  • 4-Chloro-5-methyl-7H-pyrrolo[2,1-f][1][2][3]triazine (a representative heterocyclic electrophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for work-up and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.84 mmol), 4-Chloro-5-methyl-7H-pyrrolo[2,1-f][1][2][3]triazine (1.07 g, 5.84 mmol), and anhydrous potassium carbonate (1.61 g, 11.68 mmol).

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Causality: DMF is an excellent polar aprotic solvent for SₙAr reactions, promoting the dissolution of the phenoxide salt and accelerating the substitution. Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions. Monitor the reaction by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water with stirring. A solid product should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water (3 x 30 mL) and a small amount of cold diethyl ether to remove residual DMF and impurities.

  • Purification: Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or by silica gel chromatography (using a hexanes/ethyl acetate gradient) to yield the pure diaryl ether product.

Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful ether linkage and the retention of all structural motifs. The subsequent step would typically involve the reduction of the nitro group to an amine, which can then be used for further derivatization.

Workflow and Mechanistic Diagrams

The following diagrams, rendered in DOT language, illustrate the key workflows and reaction mechanisms described in this guide.

Overall Synthetic Workflow

G cluster_0 Protocol 1: Synthesis of Starting Material cluster_1 Protocol 2: Application in Synthesis start1 4-Fluoro-3-methylphenol step1 Nitration (HNO₃, H₂SO₄, 0°C) start1->step1 product1 5-Fluoro-4-methyl- 2-nitrophenol step1->product1 step2 Williamson Ether Synthesis (K₂CO₃, DMF, 90°C) product1->step2 start2 4-Chloro-heterocycle start2->step2 product2 Diaryl Ether (Kinase Inhibitor Scaffold) step2->product2 G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O Sigma Sigma Complex (Resonance Stabilized) Nitronium->Sigma Attack on Aromatic Ring Phenol 4-Fluoro-3-methylphenol Phenol->Sigma + NO₂⁺ Product 5-Fluoro-4-methyl- 2-nitrophenol Sigma->Product - H⁺ G cluster_0 Nucleophile Formation cluster_1 Nucleophilic Aromatic Substitution (SₙAr) Phenol Ar-OH (Nitrophenol) Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Nucleophilic Attack Heterocycle Het-Cl (Electrophile) Heterocycle->Meisenheimer + Ar-O⁻ Product Ar-O-Het (Diaryl Ether) Meisenheimer->Product - Cl⁻

References

reaction conditions for nucleophilic substitution on 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 5-Fluoro-4-methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound is a highly versatile chemical building block, pivotal in the realms of medicinal chemistry and agrochemical research.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and a phenolic hydroxyl group, presents multiple strategic points for chemical modification. This compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds on aromatic rings.

The reactivity of this compound in SNAr reactions is primarily governed by two key features:

  • A Strong Electron-Withdrawing Group: The nitro group (–NO₂) ortho to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack. It achieves this through potent inductive (–I) and mesomeric (–M) effects, which delocalize and stabilize the negative charge of the reaction intermediate.[2][3]

  • An Excellent Leaving Group: Fluorine, despite being the most electronegative halogen, is a superior leaving group in SNAr reactions compared to Cl, Br, or I. Its strong electron-withdrawing nature makes the ipso-carbon highly electrophilic, facilitating the initial, often rate-determining, nucleophilic attack.[4][5]

This guide provides a comprehensive overview of the mechanistic principles, reaction conditions, and detailed protocols for performing nucleophilic substitution on this valuable intermediate.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition: A nucleophile (Nu:) attacks the electron-deficient carbon atom bonded to the fluorine. This initial attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the fluoride ion (F⁻), yielding the final substituted product.

The overall transformation is the net replacement of the fluorine atom by the incoming nucleophile.

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Critical Parameters for Optimizing Reaction Conditions

The success of a nucleophilic substitution on this compound hinges on the careful selection and control of several key experimental parameters.

The Nucleophile: The Attacking Species

A wide array of nucleophiles can be employed, categorized by the atom that forms the new bond to the aromatic ring.

  • N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, benzylamine) are very common.[6][8] The reactivity generally follows their basicity and steric accessibility.

  • O-Nucleophiles: Alcohols and phenols are typically used as their corresponding alkoxides or phenoxides, generated in situ with a strong base (e.g., NaH, t-BuOK). The deprotonation significantly enhances their nucleophilicity.

  • S-Nucleophiles: Thiols are potent nucleophiles and readily react to form thioethers.

The Solvent: The Reaction Medium

Solvent choice has a profound impact on SNAr reaction rates, particularly when using anionic nucleophiles.[7][9]

  • Dipolar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are highly preferred. They excel at solvating cations but poorly solvate anions ("naked anions").[4][9] This leaves the anionic nucleophile highly reactive, dramatically accelerating the reaction.

  • Protic Solvents (Generally Avoided): Solvents like water, methanol, and ethanol can form strong hydrogen bonds with anionic nucleophiles. This creates a solvent shell that stabilizes the nucleophile, reducing its energy and making it less reactive, which slows down the reaction rate significantly.[7][10]

The Base: The Catalyst and Scavenger

A base is almost always required, but its role depends on the nucleophile.

  • For Neutral Nucleophiles (e.g., Amines): An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used as an acid scavenger to neutralize the hydrogen fluoride (HF) formed during the reaction. This prevents the protonation and deactivation of the amine nucleophile.[6]

  • For Protic Nucleophiles (e.g., Alcohols, Phenols): A strong base is required to deprotonate the nucleophile, converting it into its much more reactive conjugate base (alkoxide/phenoxide). Suitable bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6]

Temperature: Driving the Reaction

Temperature is a critical lever for controlling the reaction rate. While some reactions with highly activated substrates and potent nucleophiles may proceed at room temperature, heating is often necessary to achieve a reasonable reaction time.[2] Typical temperature ranges are between 50 °C and 100 °C, and the progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint and avoid decomposition.

Comparative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated fluoroaromatic compounds, providing a guideline for designing experiments with this compound.

Nucleophile (Type)Typical BaseRecommended SolventTemperature (°C)Key Considerations
Secondary Amine (N)K₂CO₃, Et₃NDMF, DMSO25 - 80Base acts as an acid scavenger.[6]
Primary Amine (N)K₂CO₃, Et₃NDMF, DMSO, MeCN25 - 100Can sometimes lead to double addition if other reactive sites exist.
Alcohol (O)NaH, K-t-BuOKTHF, DMF0 - 60Requires anhydrous conditions to generate the alkoxide.[6]
Phenol (O)K₂CO₃, NaHDMF, DMSO50 - 120Phenoxides are less nucleophilic than alkoxides; may require more heat.
Thiol (S)K₂CO₃, Et₃NDMF, MeCN25 - 60Thiols are excellent nucleophiles and often react under mild conditions.

Experimental Protocol: Synthesis of 4-methyl-5-(morpholin-4-yl)-2-nitrophenol

This protocol details a representative SNAr reaction using morpholine as the nucleophile.

Materials and Reagents
  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with stir bar

  • Reflux condenser with nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M). Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-methyl-5-(morpholin-4-yl)-2-nitrophenol.

Caption: General workflow for the SNAr reaction and product purification.

References

Application Note: Versatile Derivatization Strategies for 5-Fluoro-4-methyl-2-nitrophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoro-4-methyl-2-nitrophenol is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic phenolic hydroxyl group, an electrophilically activating and reducible nitro group, and a metabolically robust fluorine atom, presents multiple vectors for chemical modification.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile building block. We present principles and step-by-step protocols for modifications at the hydroxyl and nitro moieties, as well as for carbon-carbon and carbon-nitrogen bond formation via advanced cross-coupling methodologies. The causality behind experimental choices is explained to empower researchers in developing diverse molecular libraries for lead discovery and optimization programs.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules is a well-established method to enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity.[1][2] this compound emerges as a particularly valuable starting material, offering a convergence of synthetically tractable functional groups on a fluorinated chassis.[1][3]

The key reactive handles of this molecule are:

  • The Phenolic Hydroxyl (-OH): An acidic proton allows for easy formation of a potent phenoxide nucleophile, ideal for O-alkylation and O-acylation reactions.[4][5] It can also be converted into a triflate, an excellent leaving group for cross-coupling reactions.

  • The Nitro Group (-NO2): A strong electron-withdrawing group that can be readily reduced to a primary amine (-NH2).[6] This transformation unlocks a vast array of subsequent derivatization chemistries, including amide bond formation, sulfonylation, and reductive amination.

  • The Aromatic Ring: The fluorine and nitro substituents create a specific electronic environment that can be exploited for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

This guide details three primary derivatization pathways, providing both the theoretical underpinning and field-proven protocols to facilitate their application in a research setting.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 83341-28-0[7]
Molecular Formula C₇H₆FNO₃[7]
Molecular Weight 171.13 g/mol [7]
Appearance Yellow powder[1]
SMILES OC1=CC(F)=C(C=C1--INVALID-LINK--=O)C[7]

The molecule's reactivity is governed by the interplay of its functional groups. The nitro group's electron-withdrawing nature increases the acidity of the phenolic proton, facilitating its deprotonation under mild basic conditions. This same electronic pull, however, deactivates the ring towards electrophilic aromatic substitution while potentially activating the C-F bond for nucleophilic aromatic substitution (SNAr) under forcing conditions. The primary and most productive derivatization strategies leverage the reactivity of the hydroxyl and nitro groups.

Derivatization_Overview cluster_start Starting Material cluster_pathways Primary Derivatization Pathways cluster_products Derivative Classes Start This compound A Pathway A Modification of -OH Group Start->A O-Alkylation O-Acylation B Pathway B Modification of -NO2 Group Start->B Reduction C Pathway C C-C / C-N Bond Formation Start->C Triflation ProdA Ethers & Esters A->ProdA ProdB Anilines & Amides B->ProdB ProdC Biaryls & Arylamines C->ProdC

Caption: Overview of the three core derivatization pathways.

Core Derivatization Pathways and Protocols

Pathway A: Modification at the Phenolic Hydroxyl Group

This pathway leverages the nucleophilicity of the phenoxide ion, formed by deprotonating the acidic hydroxyl group.

This classic SN2 reaction involves the reaction of the sodium or potassium phenoxide salt with a primary or secondary alkyl halide (or sulfonate) to form an ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial to solvate the cation without impeding the nucleophilicity of the phenoxide.

  • Materials: this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃), appropriate alkyl halide (e.g., Iodomethane, Benzyl bromide), Anhydrous Dimethylformamide (DMF).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). b. Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). c. Cool the solution to 0 °C in an ice bath. d. Cautiously add NaH (1.2 eq) portion-wise. Note: Hydrogen gas is evolved. Ensure proper ventilation. Alternatively, anhydrous K₂CO₃ (2.0 eq) can be used as a milder base at room temperature or with gentle heating. e. Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes until gas evolution ceases and the phenoxide has formed. f. Add the alkyl halide (1.1 eq) dropwise via syringe. g. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

Ester derivatives are readily formed by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[4]

  • Materials: this compound, Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride), Pyridine or Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add pyridine (1.5 eq) or TEA (1.5 eq). c. Cool the solution to 0 °C. d. Add the acyl chloride (1.1 eq) dropwise. e. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC/LC-MS).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can often be purified by recrystallization or flash column chromatography.

Pathway B: Modification of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, yielding 5-fluoro-4-methyl-2-aminophenol, a versatile intermediate for building complexity.

Nitro_Reduction cluster_reagents Reduction Methods Start 5-Fluoro-4-methyl- 2-nitrophenol H2_PdC H₂, Pd/C (Catalytic Hydrogenation) Start->H2_PdC SnCl2 SnCl₂·2H₂O (Chemical Reduction) Start->SnCl2 Fe_HCl Fe, NH₄Cl (Chemical Reduction) Start->Fe_HCl Product 5-Fluoro-4-methyl- 2-aminophenol H2_PdC->Product SnCl2->Product Fe_HCl->Product

Caption: Common methods for the reduction of the nitro group.

A variety of methods exist for reducing aromatic nitro groups.[6] The choice of reagent is critical and depends on the presence of other sensitive functional groups.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and high-yielding method. However, it is not compatible with reducible functional groups like alkenes or alkynes and can sometimes cause dehalogenation (C-F bond cleavage is less common but possible under harsh conditions).[8]

  • Metal/Acid Reduction (SnCl₂, Fe): Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (NH₄Cl or acetic acid) are highly effective and offer excellent chemoselectivity, preserving most other functional groups.[8]

MethodKey ReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C, PtO₂High yield, clean byproducts (H₂O)Can reduce other functional groups; potential for dehalogenation
Chemical Reduction SnCl₂·2H₂O, Fe/NH₄ClHigh chemoselectivity, mild conditionsRequires stoichiometric metal salts, more complex work-up
  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Procedure: a. Suspend this compound (1.0 eq) in ethanol in a round-bottom flask. b. Add SnCl₂·2H₂O (4.0-5.0 eq). c. Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. b. Dilute the residue with ethyl acetate and cool in an ice bath. c. Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH is ~8. Caution: Vigorous gas evolution and formation of tin hydroxides. d. Stir the resulting thick suspension for 30 minutes. e. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. f. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aminophenol.

Pathway C: Aromatic Cross-Coupling via Phenol Activation

To functionalize the aromatic ring at the C-O bond, the hydroxyl group must first be converted into a better leaving group, typically a triflate.

The phenolic hydroxyl is a poor leaving group for cross-coupling reactions. Conversion to its trifluoromethanesulfonate (triflate) ester creates an excellent leaving group, enabling palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations.

  • Materials: this compound, Triflic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), Pyridine, Anhydrous DCM.

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Add pyridine (2.0 eq) and cool the solution to 0 °C. c. Add triflic anhydride (1.2 eq) dropwise. Caution: Highly reactive and corrosive. d. Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up & Purification: a. Quench with ice-water and transfer to a separatory funnel. b. Separate the layers and wash the organic phase with cold 1M HCl, water, and brine. c. Dry over MgSO₄, filter, and concentrate. The crude triflate is often used directly in the next step after ensuring removal of pyridine.

This powerful palladium-catalyzed reaction forms a C-C bond between the aryl triflate and an organoboron reagent (boronic acid or ester) in the presence of a base.[9] It is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.

  • Materials: Aryl triflate (from Protocol 4), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, Toluene).

  • Procedure: a. To a reaction vessel, add the aryl triflate (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (2-5 mol%). b. Evacuate and backfill the vessel with an inert gas (3x). c. Add the degassed solvent system (e.g., Dioxane and Water, 4:1). d. Heat the mixture to 80-100 °C for 4-12 hours until the starting material is consumed (monitored by LC-MS).

  • Work-up & Purification: a. Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. b. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. c. Purify by flash column chromatography.

This reaction enables the formation of C-N bonds by coupling the aryl triflate with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.[10][11][12]

  • Materials: Aryl triflate (from Protocol 4), Amine, Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu, K₃PO₄), Anhydrous Toluene or Dioxane.

  • Procedure: a. In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and ligand (2-4 mol%) to a reaction vessel. b. Add the base (1.4 eq), the aryl triflate (1.0 eq), and the amine (1.2 eq). c. Add the anhydrous solvent. d. Seal the vessel and heat to 80-110 °C for 6-24 hours.

  • Work-up & Purification: Similar to the Suzuki coupling protocol, involving filtration, extraction, and chromatographic purification.

Conclusion

This compound is a privileged scaffold that provides medicinal chemists with a robust platform for rapid and diverse analogue synthesis. By strategically targeting the hydroxyl group for ether/ester formation, reducing the nitro group to access aniline chemistry, or converting the phenol to a triflate for cross-coupling, researchers can efficiently explore the chemical space around this core. The protocols outlined in this note serve as a validated starting point for building compound libraries aimed at identifying next-generation therapeutic agents.

References

Application and Protocols for 5-Fluoro-4-methyl-2-nitrophenol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 5-Fluoro-4-methyl-2-nitrophenol as a versatile scaffold in parallel synthesis for drug discovery and development. We present detailed, field-proven protocols for the high-throughput synthesis of compound libraries based on this building block, focusing on robust and scalable solution-phase methodologies. The unique structural features of this compound, including its multiple functionalization points—a phenolic hydroxyl, a nitro group, and a fluorinated aromatic core—offer a strategic advantage for generating diverse chemical libraries with enhanced pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery pipelines.

Introduction: The Strategic Value of this compound in Library Synthesis

This compound is a highly valuable starting material in medicinal chemistry, particularly for the construction of compound libraries aimed at identifying and optimizing novel therapeutic agents.[1] Its utility stems from a unique combination of structural motifs that allow for divergent and efficient chemical modifications, a cornerstone of parallel synthesis.[1][2]

The key attributes of this scaffold include:

  • Orthogonal Functional Groups: The phenolic hydroxyl and the nitro group provide two distinct reactive handles that can be addressed with high chemoselectivity. The hydroxyl group is amenable to a wide range of O-alkylation and acylation reactions, while the nitro group can be readily reduced to an aniline, which then serves as a nucleophile for amide bond formation, sulfonylation, or reductive amination.[3]

  • The Fluorine Advantage: The presence of a fluorine atom on the aromatic ring is a well-established strategy in modern drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1]

  • Methyl Group Modulation: The methyl group provides a subtle yet important lipophilic and steric element that can be explored for structure-activity relationship (SAR) studies.

This guide will focus on two primary diversification strategies amenable to high-throughput parallel synthesis: the generation of an ether library via Williamson ether synthesis and the creation of an amide library following nitro group reduction and subsequent acylation.

Core Principles of Parallel Synthesis with this compound

Parallel synthesis enables the rapid generation of large and diverse compound libraries, which is crucial for initial hit identification and subsequent lead optimization.[4] The protocols outlined below are designed for a solution-phase approach, which offers flexibility and avoids the challenges associated with solid-phase synthesis for this type of scaffold. The general workflow is depicted below:

G A This compound Scaffold B Parallel Diversification (e.g., in 96-well plates) A->B C1 Ether Library Synthesis (Williamson Ether Synthesis) B->C1 Pathway 1 C2 Amide Library Synthesis (Nitro Reduction & Acylation) B->C2 Pathway 2 D High-Throughput Purification (Prep-HPLC-MS) C1->D C2->D E Library Characterization (UPLC-MS, NMR) D->E F Compound Library for Screening E->F

Figure 1: General workflow for parallel synthesis using the this compound scaffold.

Detailed Protocols for Library Synthesis

The following protocols are optimized for a 96-well plate format, allowing for the simultaneous synthesis of multiple analogs.

Pathway 1: Parallel Synthesis of a 5-Fluoro-4-methyl-2-nitrophenyl Ether Library

This protocol details the Williamson ether synthesis, a robust method for forming the ether linkage.[5][6][7]

Materials and Reagents:

  • This compound

  • Library of diverse alkyl halides (e.g., bromides, iodides)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with reflux condenser and magnetic stirring capabilities

  • Multichannel pipette

Experimental Protocol:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.6 M stock solutions of each alkyl halide in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 27.6 mg of anhydrous K₂CO₃ (0.2 mmol, 2 equivalents) to each well.

    • Using a multichannel pipette, add 200 µL of the corresponding alkyl halide stock solution (0.12 mmol, 1.2 equivalents) to each well.

  • Reaction Conditions:

    • Seal the 96-well reaction block.

    • Place the block on a magnetic stirrer and heat to 60 °C.

    • Stir the reactions for 16 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, add 1 mL of water to each well.

    • Extract each well with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers in a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting crude products are ready for purification and analysis.

ParameterConditionRationale
Base K₂CO₃A mild and effective base for deprotonating the phenol.
Solvent DMFA polar aprotic solvent that facilitates Sₙ2 reactions.[5]
Temperature 60 °CProvides sufficient energy for the reaction without causing degradation.
Equivalents 1.2 eq. alkyl halideA slight excess of the electrophile drives the reaction to completion.
Pathway 2: Parallel Synthesis of a 4-Amino-5-fluoro-2-methylphenyl Amide Library

This two-step protocol involves the reduction of the nitro group followed by acylation to form a diverse amide library.

Step 1: Nitro Group Reduction

Materials and Reagents:

  • Crude ether library from Pathway 1 (or this compound)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the crude nitrophenol from the previous step in 1 mL of ethanol in each well of the 96-well plate.

    • Add 56 mg of iron powder (1 mmol, 10 equivalents) to each well.

    • Add 1 mL of a saturated aqueous solution of NH₄Cl to each well.

  • Reaction Conditions:

    • Seal the reaction block and heat to 80 °C with vigorous stirring for 4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter through a pad of celite in each well of a filter plate.

    • Wash the celite with 2 x 1 mL of ethanol.

    • Collect the filtrate and evaporate the solvent to yield the crude aniline derivatives.

Step 2: Amide Coupling

Materials and Reagents:

  • Crude aniline library from Step 1

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Experimental Protocol:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M stock solution of the crude anilines in anhydrous DMF.

    • Prepare 0.6 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.6 M stock solution of HATU in anhydrous DMF.

  • Reaction Setup (in a new 96-well reaction block):

    • To each well, add 200 µL of the aniline stock solution (0.1 mmol).

    • Add 200 µL of the corresponding carboxylic acid stock solution (0.12 mmol, 1.2 equivalents).

    • Add 200 µL of the HATU stock solution (0.12 mmol, 1.2 equivalents).

    • Add 52 µL of DIPEA (0.3 mmol, 3 equivalents) to each well.

  • Reaction Conditions:

    • Seal the plate and stir at room temperature for 12 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding 1 mL of water to each well.

    • Extract with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness.

G cluster_0 Pathway 1: Ether Library cluster_1 Pathway 2: Amide Library A1 This compound B1 Williamson Ether Synthesis (R-X, K₂CO₃, DMF) A1->B1 C1 Ether Library B1->C1 A2 This compound B2 Nitro Reduction (Fe, NH₄Cl) A2->B2 C2 Aniline Intermediate B2->C2 D2 Amide Coupling (R'-COOH, HATU, DIPEA) C2->D2 E2 Amide Library D2->E2

Figure 2: Diversification pathways for library synthesis.

High-Throughput Purification and Analysis

The purity of compound libraries is critical for obtaining reliable screening data.[1][8] High-throughput purification is typically achieved using preparative HPLC-MS.[9][10]

Purification Protocol:

  • Sample Preparation: Dissolve the crude products in a minimal amount of DMSO and dilute with a mixture of acetonitrile and water.

  • Preparative HPLC-MS:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: Mass-triggered fractionation is employed to collect the desired product based on its mass-to-charge ratio.[8]

  • Post-Purification Processing: The collected fractions are evaporated, and the purified compounds are typically dissolved in DMSO to create stock solutions for screening.

Analytical Characterization:

The identity and purity of the library members should be confirmed using UPLC-MS and, for a representative subset, by ¹H NMR.[11][12][13][14][15][16]

TechniquePurpose
UPLC-MS Confirm the molecular weight and assess the purity of each library member.
¹H NMR Confirm the structure of a representative selection of library compounds.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information.[3][17]

Conclusion

This compound is an exemplary building block for parallel synthesis, enabling the rapid and efficient generation of diverse compound libraries. The orthogonal reactivity of its functional groups, combined with the beneficial properties imparted by the fluorine atom, makes it a valuable tool in modern drug discovery. The solution-phase protocols detailed in this guide provide a robust framework for researchers to construct high-quality ether and amide libraries, accelerating the identification of new bioactive molecules.

References

Application Notes & Protocols: Catalytic Reactions of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the key catalytic reactions involving 5-Fluoro-4-methyl-2-nitrophenol (CAS No. 83341-28-0). The primary focus is on the catalytic hydrogenation of the nitro group, a pivotal transformation for the synthesis of advanced pharmaceutical intermediates. This guide offers in-depth protocols, explains the rationale behind experimental choices, and presents data in a clear, accessible format.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile chemical building block engineered for critical applications in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a fluorinated and methylated phenol ring with a nitro group, presents multiple reactive sites for chemical modification.[1] This strategic combination of functional groups makes it an invaluable intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs).[1]

The key attributes contributing to its utility are:

  • Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[1][2]

  • Nitro Group: A highly versatile functional group that serves as a precursor to an amino group via catalytic reduction. The resulting aminophenol is a cornerstone for building a wide array of heterocyclic and aromatic structures.

  • Phenolic Hydroxyl Group: Provides a reactive handle for etherification, esterification, and other coupling reactions, allowing for further molecular diversification.[1]

This guide will focus on the most critical catalytic transformation of this molecule: the reduction of its nitro group to form 2-Amino-5-fluoro-4-methylphenol.

Physicochemical Properties
PropertyValueSource
CAS Number 83341-28-0[3]
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [3]
Appearance Yellow powder[1]
Purity ≥97%[3]

Core Application: Catalytic Hydrogenation of the Nitro Group

The selective reduction of the nitro group to an amine is arguably the most valuable catalytic reaction for this substrate. This transformation is a fundamental step in many synthetic pathways, converting the electron-withdrawing nitro group into a versatile electron-donating amino group. The resulting product, 2-Amino-5-fluoro-4-methylphenol, is a key intermediate for further elaboration in drug development programs.

Reaction Principle & Mechanistic Insight

Catalytic hydrogenation of nitrophenols is a well-established industrial process.[4][5] The reaction typically involves the use of a heterogeneous catalyst, most commonly palladium or platinum on a carbon support (Pd/C or Pt/C), and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) gas or a transfer agent like sodium borohydride (NaBH₄).[6]

The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the nitrophenol substrate and the hydrogen molecules adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms, proceeding through nitroso and hydroxylamino intermediates before forming the final amino group.

  • Desorption: The final product, the aminophenol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The presence of a large surface area and the electronic properties of the support material can significantly influence the catalyst's activity and stability.[6]

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Setup & Purge (N2 or Ar) B Charge Reactor: 1. This compound 2. Solvent (e.g., EtOH, MeOH) 3. Catalyst (e.g., 5% Pd/C) A->B Inert Atmosphere C Introduce Hydrogen Source (Pressurize with H2 gas) B->C D Reaction Conditions (Temp & Stirring) C->D E Monitor Progress (TLC, HPLC, H2 uptake) D->E Periodic Sampling F Reaction Quench & Degas E->F Completion G Catalyst Filtration (e.g., through Celite) F->G H Solvent Evaporation G->H I Product Purification (Recrystallization/Chromatography) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Detailed Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory procedure for the reduction of this compound using 5% Pd/C as the catalyst and hydrogen gas.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.

Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • 5% Palladium on Carbon (Catalyst, preferably with 50% water content for safety)

    • Ethanol (EtOH) or Methanol (MeOH), reagent grade (Solvent)

    • Hydrogen Gas (H₂), high purity

    • Nitrogen (N₂) or Argon (Ar) gas for inerting

    • Celite® (Filter aid)

  • Equipment:

    • Parr hydrogenator or a similar pressure-rated reaction vessel

    • Magnetic stirrer and stir bar or overhead mechanical stirrer

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and vacuum flask for filtration

    • Rotary evaporator

    • Standard laboratory glassware

    • Analytical instruments: TLC plates, HPLC, NMR spectrometer

Safety Precautions
  • Substrate: this compound and related nitrophenols can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[7] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst slurry carefully. Never add a dry catalyst to a flammable solvent.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. All equipment must be properly grounded.

Step-by-Step Procedure
  • Reactor Preparation:

    • Assemble the pressure reactor according to the manufacturer's instructions. Ensure all seals are clean and intact.

    • Purge the reactor vessel thoroughly with an inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen. This is a critical step to prevent ignition of the solvent and hydrogen.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, add this compound (1.0 eq) to the reactor.

    • Add the solvent (e.g., Ethanol, ~10-20 mL per gram of substrate).

    • Catalyst Addition: Carefully add the 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). If using a wet catalyst, this can be done on the bench before sealing the reactor. If using a dry catalyst, it must be added under a strict inert atmosphere.

    • Seal the reactor securely.

  • Hydrogenation Reaction:

    • Begin stirring to ensure the catalyst is well suspended.

    • Purge the reactor headspace with hydrogen gas 2-3 times to replace the inert gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 atm or 15-45 psi). For many nitrophenol reductions, atmospheric pressure may suffice, but a slightly elevated pressure often improves reaction rates.[8]

    • The reaction is typically exothermic. Monitor the internal temperature. If necessary, use a cooling bath for the initial phase. The reaction can often be run at room temperature or with gentle heating (e.g., 30-60°C) to increase the rate.[8]

  • Reaction Monitoring:

    • The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir.

    • Alternatively, carefully depressurize and vent the reactor, take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze by TLC or HPLC to check for the disappearance of the starting material.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the stirring and cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with inert gas.

    • Catalyst Filtration: Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the catalyst on the filter with a small amount of fresh solvent. Caution: Do not allow the filtered catalyst cake to dry completely in the air, as it can ignite. Quench the catalyst by carefully adding it to a large volume of water.

    • Combine the filtrate and washes.

    • Remove the solvent using a rotary evaporator to yield the crude 2-Amino-5-fluoro-4-methylphenol.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography if necessary.

    • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), MS, and melting point to confirm its identity and purity.

Typical Reaction Parameters
ParameterTypical RangeRationale / Notes
Substrate Conc. 0.1 - 0.5 MHigher concentrations can lead to poor mixing or exotherm control.
Catalyst Loading 1 - 5 mol% PdLower loading may result in slow reactions; higher loading is often unnecessary.
Solvent EtOH, MeOH, EtOAcPolar protic solvents are generally effective for nitrophenol hydrogenation.[5]
H₂ Pressure 1 - 3 atm (15 - 45 psi)Sufficient for most lab-scale reductions. Higher pressures can be used.[8]
Temperature 25 - 60 °CReaction is often fast at RT, but gentle heating can ensure completion.[8]
Reaction Time 1 - 6 hoursHighly dependent on scale, catalyst activity, temperature, and pressure.
Expected Yield >95%This reduction is typically a high-yielding transformation.

Alternative Catalytic Approaches

While Pd/C is a workhorse catalyst, other systems can be employed, particularly when seeking different selectivity or reactivity.

  • Nickel-Based Catalysts: Raney Nickel or other supported nickel catalysts are cost-effective alternatives, often used in industrial processes. They may require higher temperatures and pressures compared to palladium.[4]

  • Platinum-Based Catalysts: Platinum on carbon (Pt/C) is also highly effective and can sometimes offer different selectivity in molecules with multiple reducible functional groups.[5]

  • Transfer Hydrogenation: For setups where handling hydrogen gas is challenging, transfer hydrogenation using a hydrogen donor like ammonium formate, cyclohexene, or sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., Pd/C) is a viable alternative.[6]

Conclusion

This compound is a crucial building block whose value is primarily unlocked through the catalytic reduction of its nitro group. The protocol provided for hydrogenation using Pd/C represents a reliable and efficient method for synthesizing the corresponding aminophenol, a key precursor for further drug development activities. By understanding the principles behind the catalysis and adhering to safe and precise experimental procedures, researchers can effectively utilize this versatile intermediate in their synthetic campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to improve the yield and purity of this valuable chemical intermediate.[1]

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, typically achieved through the electrophilic nitration of 3-fluoro-4-methylphenol, presents several challenges that can impact yield and purity. The directing effects of the hydroxyl, fluoro, and methyl groups on the aromatic ring can lead to the formation of undesired isomers, making the optimization of reaction conditions and purification methods critical for success. This guide provides practical solutions to common issues encountered during the synthesis, ensuring a more efficient and reproducible process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of 3-fluoro-4-methylphenol can stem from several factors:

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a mixture of nitric acid and sulfuric acid, while common, can be too harsh and lead to oxidation and the formation of byproducts. Consider using milder nitrating agents that can offer better regioselectivity and higher yields. A combination of ammonium nitrate (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄) in a suitable solvent like acetonitrile can be an effective alternative.[2]

  • Incorrect Reaction Temperature: Temperature control is paramount. The nitration of phenols is an exothermic reaction. If the temperature is too high, it can lead to the formation of di-nitro products and other side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent and the subsequent reaction time.

  • Formation of Isomeric Byproducts: The hydroxyl and methyl groups are ortho, para-directing, while the fluorine atom is also ortho, para-directing but deactivating. This can lead to the formation of other isomers, such as 2-fluoro-4-methyl-5-nitrophenol. Optimizing the reaction conditions, such as the choice of solvent and nitrating agent, can help to favor the formation of the desired 2-nitro isomer.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure complete extraction from the aqueous layer using an appropriate organic solvent. During purification by column chromatography or recrystallization, careful handling is necessary to minimize losses.

Question 2: I am observing multiple spots on my TLC plate after the reaction. How do I identify the main product and the impurities?

Answer:

The presence of multiple spots on your TLC plate indicates a mixture of products. The main product, this compound, will likely be one of the major spots. The other spots could be unreacted starting material (3-fluoro-4-methylphenol) and isomeric byproducts.

To identify the components:

  • Co-spotting: Spot your crude reaction mixture alongside the starting material on the same TLC plate. This will help you identify the spot corresponding to the unreacted starting material.

  • Relative Polarity: Nitrophenols are generally more polar than their non-nitrated precursors. The product spots should have a lower Rf value than the starting material. The different isomers will have slightly different polarities, leading to separate spots.

  • Spectroscopic Analysis: For a definitive identification, it is best to isolate the major spots by preparative TLC or column chromatography and analyze them using techniques like ¹H NMR and Mass Spectrometry. The ¹H NMR spectrum of this compound has characteristic shifts that can confirm its identity.[3]

Question 3: My final product is a dark-colored oil or solid. How can I decolorize it and improve its purity?

Answer:

Dark coloration in the final product is usually due to the presence of oxidized byproducts or residual tarry materials formed during the nitration reaction. Here are some methods to decolorize and purify your product:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and add a small amount of activated charcoal. Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. The charcoal will adsorb the colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial. You need a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or a hydrocarbon solvent like hexane with a more polar co-solvent can be effective.

  • Column Chromatography: For difficult separations, especially for removing isomers, column chromatography using silica gel is the recommended method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating nitrophenol isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for the synthesis of this compound?

While a mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent, it can lead to over-nitration and oxidation. For better control and selectivity, milder nitrating agents are recommended. Systems like ammonium nitrate/potassium hydrogen sulfate[2] or metal nitrates in the presence of an acid catalyst can provide good yields with improved regioselectivity.

Q2: How do the substituents on the starting material (3-fluoro-4-methylphenol) influence the position of nitration?

The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing. The fluoro (-F) group is deactivating but also ortho, para-directing. The directing effects of these groups will determine the position of the incoming nitro group. The hydroxyl group is a strong activating group and will strongly direct the nitration to its ortho and para positions. The methyl group further activates the ring. The interplay of these directing effects makes the synthesis of a single isomer challenging.

Q3: What are the expected isomeric byproducts in this reaction?

Based on the directing effects of the substituents, the most likely isomeric byproducts are:

  • 4-Fluoro-5-methyl-2-nitrophenol: Nitration ortho to the hydroxyl group and meta to the methyl group.

  • 2-Fluoro-4-methyl-5-nitrophenol: Nitration meta to the hydroxyl group and ortho to the methyl group.

The formation of these isomers can be minimized by carefully controlling the reaction conditions.

Q4: What are the best purification techniques for this compound?

The choice of purification technique depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: The most effective method for separating isomeric impurities and achieving high purity.[4]

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • 3-Fluoro-4-methylphenol

  • Ammonium nitrate (NH₄NO₃)

  • Potassium hydrogen sulfate (KHSO₄)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-methylphenol (1 equivalent) in acetonitrile.

  • Addition of Nitrating Agent: In a separate beaker, prepare a solution of ammonium nitrate (1.1 equivalents) and potassium hydrogen sulfate (0.1 equivalents) in acetonitrile.

  • Nitration Reaction: Cool the solution of 3-fluoro-4-methylphenol to 0-5 °C using an ice bath. Slowly add the nitrating agent solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

ParameterCondition 1 (HNO₃/H₂SO₄)Condition 2 (NH₄NO₃/KHSO₄)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄NH₄NO₃ / KHSO₄
Solvent DichloromethaneAcetonitrile
Temperature 0-5 °C0-5 °C
Typical Yield 40-50%60-75%
Purity (before purification) Moderate (significant isomers)Good (fewer isomers)
Key Challenge Over-nitration, oxidationSlower reaction time

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-fluoro-4-methylphenol in Acetonitrile C 3. Cool to 0-5 °C and add Nitrating Agent A->C B 2. Prepare Nitrating Agent (NH4NO3/KHSO4 in Acetonitrile) B->C D 4. Stir for 2-3 hours at 0-5 °C C->D E 5. Quench with Ice Water and Extract with CH2Cl2 D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry over MgSO4 and Concentrate F->G H 8. Column Chromatography (Silica Gel, Hexane/EtOAc) G->H I Pure this compound H->I

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Causes & Solutions cluster_tlc Multiple Spots Causes & Solutions cluster_color Dark Product Causes & Solutions start Problem Encountered low_yield Low Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots dark_product Dark-Colored Product start->dark_product cause_yield1 Suboptimal Nitrating Agent -> Use Milder Reagents low_yield->cause_yield1 cause_yield2 Incorrect Temperature -> Strict Temperature Control low_yield->cause_yield2 cause_yield3 Isomer Formation -> Optimize Conditions low_yield->cause_yield3 cause_tlc1 Unreacted Starting Material -> Co-spot with Standard multiple_spots->cause_tlc1 cause_tlc2 Isomeric Byproducts -> Isolate and Characterize (NMR) multiple_spots->cause_tlc2 cause_color1 Oxidized Byproducts -> Activated Charcoal Treatment dark_product->cause_color1 cause_color2 Impurities -> Recrystallization or Column Chromatography dark_product->cause_color2

Caption: A logic diagram outlining common problems, their causes, and recommended solutions.

References

Technical Support Center: Byproduct Identification in 5-Fluoro-4-methyl-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

A1: The most prevalent method is the electrophilic nitration of 4-fluoro-3-methylphenol.[1][2] During this reaction, the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring direct the incoming nitro (-NO₂) group. While the primary product is this compound, several isomeric byproducts can form due to the directing effects of the substituents. The most common of these is the ortho-isomer, 3-Fluoro-4-methyl-6-nitrophenol. Other potential byproducts include dinitrated compounds, although these are typically formed under more forcing reaction conditions.

Q2: My reaction has produced a mixture of isomers. How can I confirm the identity of the desired product and the byproducts?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent first step to separate the different isomers.[3][4][5] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are essential for unambiguous structure elucidation. ¹⁹F NMR can be particularly useful for distinguishing between fluorinated isomers.[6][7][8]

Q3: What reaction conditions favor the formation of the desired this compound isomer?

A3: Regioselectivity in nitration is influenced by factors such as the choice of nitrating agent, temperature, and solvent.[9] Generally, milder nitrating agents and lower reaction temperatures can improve selectivity. The use of a mixture of nitric acid and sulfuric acid is common, but the ratio and concentration should be carefully controlled.[10][11][12]

Q4: I have an unexpected peak in my HPLC chromatogram. How do I proceed with its identification?

A4: First, ensure it's not a known starting material or reagent. If it is an unknown byproduct, the next step is to isolate the compound, typically through preparative HPLC or column chromatography. Once isolated, a suite of spectroscopic analyses (NMR, MS, IR) should be performed to determine its structure.

Troubleshooting Guide: Common Issues and Solutions

This section delves deeper into specific experimental challenges and provides actionable solutions.

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Cause: The hydroxyl and methyl groups in the starting material, 4-fluoro-3-methylphenol, are both ortho-, para-directing groups.[13] This can lead to the formation of multiple nitrated isomers. The energy barriers for the formation of different isomers can be similar, leading to a mixture of products.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance the kinetic selectivity towards the desired isomer.

  • Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Consider using milder nitrating agents or alternative nitration methods that have been shown to improve regioselectivity for phenols.[14][15]

  • Order of Addition: A slow, controlled addition of the nitrating agent to the solution of the phenol can help to minimize localized areas of high concentration, which can lead to side reactions.

Issue 2: Formation of Dinitrated Byproducts

Cause: The use of an excess of the nitrating agent or overly harsh reaction conditions (e.g., high temperatures, highly concentrated acids) can lead to the introduction of a second nitro group onto the aromatic ring.[16]

Solutions:

  • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents), to ensure complete conversion of the starting material without promoting dinitration.

  • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Presence of Oxidized or Polymeric Byproducts

Cause: Phenols are susceptible to oxidation, especially under strong acidic and nitrating conditions. This can lead to the formation of colored, often tarry, byproducts.

Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Scavengers: The addition of a small amount of a scavenger, such as urea or sodium nitrite, can help to remove nitrous acid, which can be a catalyst for oxidation.

Summary of Potential Byproducts
Byproduct NameMolecular FormulaMolecular WeightLikely Cause of Formation
3-Fluoro-4-methyl-6-nitrophenolC₇H₆FNO₃171.13Isomeric byproduct due to directing effects
Dinitro-fluoro-methylphenol isomersC₇H₅FN₂O₅216.13Excess nitrating agent, harsh conditions
Oxidized/Polymeric materialsVariableVariableOxidation of the phenolic starting material or product

Recommended Analytical and Purification Protocols

Protocol 1: HPLC Analysis for Isomer Separation

High-Performance Liquid Chromatography is a powerful tool for separating and quantifying the desired product and its isomers.[3][5]

Step-by-Step Methodology:

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is typically effective.[17]

  • Detection: A UV detector set at a wavelength where all nitrophenol isomers have significant absorbance (e.g., 280 nm) is recommended.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Compare the retention times of the peaks in the crude mixture to those of authenticated standards of the starting material and the desired product.

Protocol 2: Purification by Column Chromatography

Column chromatography is an effective method for separating the desired product from its byproducts on a preparative scale.[18][19]

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and byproducts.

  • Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Structural Confirmation by NMR and Mass Spectrometry

NMR Spectroscopy:

  • ¹H NMR: Will show characteristic aromatic proton signals with splitting patterns that can help to determine the substitution pattern on the ring. The chemical shifts of the methyl and hydroxyl protons will also be informative.

  • ¹³C NMR: Will provide information on the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for clear differentiation between isomers.[6][7][8]

Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HRMS): Will provide an accurate mass of the molecular ion, which can be used to confirm the elemental composition of the product and its byproducts.[6][8]

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide additional structural information.

Visualizing Reaction Pathways and Troubleshooting

DOT Diagram: Synthesis and Byproduct Formation

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products & Byproducts SM 4-Fluoro-3-methylphenol Reaction_Point Nitration Reaction SM->Reaction_Point Reagent HNO₃ / H₂SO₄ Reagent->Reaction_Point Product This compound (Desired Product) Byproduct1 3-Fluoro-4-methyl-6-nitrophenol (Isomeric Byproduct) Byproduct2 Dinitrated Products Byproduct3 Oxidation Products Reaction_Point->Product Major Pathway Reaction_Point->Byproduct1 Side Reaction (Poor Regioselectivity) Reaction_Point->Byproduct2 Side Reaction (Harsh Conditions) Reaction_Point->Byproduct3 Side Reaction (Oxidation)

Caption: Reaction pathway for the nitration of 4-fluoro-3-methylphenol.

DOT Diagram: Troubleshooting Workflow

G Start Crude Reaction Mixture Analysis (e.g., HPLC, TLC) Pure Single Major Peak (Matches Standard) Start->Pure Impure Multiple Peaks or Unexpected Peaks Start->Impure Proceed Proceed with Workup & Final Characterization Pure->Proceed Identify Identify Byproducts Impure->Identify Isolate Isolate Impurities (Prep HPLC / Column Chromatography) Identify->Isolate Analyze Structural Analysis (NMR, MS) Isolate->Analyze Optimize Optimize Reaction Conditions (Temp, Reagents, Time) Analyze->Optimize

Caption: A logical workflow for troubleshooting impure reaction mixtures.

References

common side reactions with 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-4-methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Core Concepts: Understanding the Reactivity of this compound

This compound is a unique building block with multiple reactive sites, making it highly valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its chemical behavior is governed by the interplay of its three key functional groups on the benzene ring: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the fluorine atom.

  • Phenolic Hydroxyl Group (-OH): This group imparts acidic properties to the molecule, making it reactive towards bases.[2] It is the primary site for reactions such as etherification and esterification.

  • Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also readily reduced to an amino group, providing a pathway to a wide range of further chemical transformations.

  • Fluorine Atom (-F): The fluorine substituent enhances the compound's reactivity and can influence its biological activity.[2] Its presence can also be a useful probe in NMR analysis for reaction monitoring and structural elucidation.[3]

  • Methyl Group (-CH3): This group can influence the steric accessibility of adjacent functional groups and may be susceptible to oxidation under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen.[4] Nitroaromatic compounds can be sensitive to light and may degrade over time.

Q2: What solvents are suitable for dissolving this compound?

A2: The solubility of this compound is dependent on the solvent's polarity. Based on its structural similarity to other substituted nitroquinolines, it is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate to low solubility in polar protic solvents like ethanol and methanol, and moderate solubility in non-polar chlorinated solvents like dichloromethane and chloroform.[2] Its aqueous solubility is expected to be very low.

Q3: Is this compound stable under acidic and basic conditions?

A3: While generally stable under neutral and acidic conditions, high pH (basic conditions) could potentially lead to degradation.[2] The phenolic hydroxyl group will be deprotonated by bases to form a phenoxide, which may be more susceptible to oxidation or other side reactions.

Q4: What are the main safety hazards associated with this compound?

A4: this compound is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during common experimental procedures with this compound.

Scenario 1: Incomplete or Low Yield in O-Alkylation (Etherification) Reactions

Problem: You are attempting to alkylate the phenolic hydroxyl group using an alkyl halide and a base (e.g., K2CO3, NaH), but you observe a low yield of the desired ether product, or the reaction does not go to completion.

Potential Causes and Solutions:

  • Insufficiently Strong Base: The acidity of the phenolic proton may require a stronger base for complete deprotonation.

    • Troubleshooting Step: If using a weak base like K2CO3, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Steric Hindrance: The methyl group adjacent to the hydroxyl group may sterically hinder the approach of bulky alkylating agents.

    • Troubleshooting Step: If possible, use a less sterically hindered alkylating agent. Alternatively, increasing the reaction temperature or using a higher-boiling solvent may help overcome the activation energy barrier.

  • Side Reactions: Under strongly basic conditions, other side reactions may compete with the desired O-alkylation.

    • C-Alkylation: The phenoxide intermediate can undergo C-alkylation at the ortho or para positions, although this is generally less favorable than O-alkylation.

    • Decomposition: Prolonged exposure to strong bases at high temperatures may lead to decomposition of the starting material or product.

    • Troubleshooting Protocol:

      • Monitor the reaction closely by Thin Layer Chromatography (TLC) to check for the formation of new, unexpected spots.

      • If multiple products are observed, consider using a milder base or lower reaction temperature.

      • Purification by column chromatography may be necessary to separate the desired O-alkylated product from C-alkylated isomers.[7]

Scenario 2: Unexpected Byproducts in the Reduction of the Nitro Group

Problem: You are reducing the nitro group to an amine using common reducing agents (e.g., H2/Pd-C, SnCl2, Fe/HCl), but you obtain a mixture of products instead of the clean aniline derivative.

Potential Causes and Solutions:

  • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates. If the reaction is not allowed to go to completion, you may isolate hydroxylamine or nitroso derivatives.

    • Troubleshooting Step: Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction by TLC until the starting material is fully consumed.

  • Formation of Azo Compounds: Under certain conditions, particularly with metal hydrides, the nitroarene can be reduced to an azo compound through the condensation of an intermediate nitroso derivative and a hydroxylamine.

    • Troubleshooting Step: Avoid using metal hydrides for the reduction of aryl nitro compounds to anilines.[8] Catalytic hydrogenation or the use of metals in acidic media are generally more reliable methods.[8]

  • Reductive Dehalogenation: In some cases, catalytic hydrogenation can lead to the cleavage of the C-F bond, resulting in the loss of the fluorine substituent.

    • Troubleshooting Step: If dehalogenation is observed, consider using alternative reducing agents such as tin(II) chloride or iron in acidic media.

Troubleshooting Workflow for Nitro Group Reduction:

Reaction_Pathways cluster_start Starting Material cluster_alkylation O-Alkylation cluster_reduction Nitro Reduction start This compound product_ether Desired Ether Product start->product_ether R-X, Base side_c_alkylation C-Alkylated Byproduct start->side_c_alkylation Strong Base (Side Reaction) product_amine Desired Aniline Product start->product_amine Reducing Agent (e.g., H2/Pd-C, SnCl2) side_hydroxylamine Hydroxylamine Intermediate start->side_hydroxylamine Incomplete Reduction side_hydroxylamine->product_amine Further Reduction side_azo Azo Byproduct side_hydroxylamine->side_azo Condensation

References

Technical Support Center: Troubleshooting Reactions with Fluorinated Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving fluorinated nitrophenols. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet challenging building blocks. Here, we address common issues encountered in the lab, providing not just solutions, but also the underlying chemical principles to help you make informed decisions.

Section 1: General Considerations & FAQs

This section covers foundational knowledge crucial for successfully handling fluorinated nitrophenols.

Q1: My fluorinated nitrophenol seems unusually acidic. How does this impact my reaction setup?

A1: Understanding the Acidity

Fluorinated nitrophenols are significantly more acidic than phenol (pKa ≈ 10) due to the powerful electron-withdrawing effects of both the nitro (-NO₂) and fluorine (-F) substituents.[1] These groups stabilize the resulting phenoxide anion through induction and, in the case of ortho- and para-nitro groups, resonance.[1][2]

  • Impact on Reactions: This enhanced acidity means that even weak bases can deprotonate the hydroxyl group. While this facilitates reactions like Williamson ether synthesis, it can also lead to unintended side reactions if not properly controlled. The anionic phenoxide can alter the electronic properties of the ring or act as an unwanted nucleophile.

  • Practical Recommendations:

    • Base Selection: Use a base just strong enough for the intended transformation. For O-alkylation, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and preferable to strong bases like NaH, which can promote side reactions.[3]

    • Protecting Groups: If the phenolic proton will interfere with a desired reaction elsewhere on the molecule, consider protecting it as an ether or silyl ether before proceeding.

    • pKa-Guided Choice: Always consider the pKa of your specific fluorinated nitrophenol. For instance, 2-nitrophenol and 4-nitrophenol are considerably more acidic (pKa ≈ 7.2) than 3-nitrophenol (pKa ≈ 8.4).[1][2]

Q2: What are the key safety precautions for handling fluorinated nitrophenols?

A2: Safety First

Nitrophenols and their derivatives are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6][7] They may also cause organ damage through prolonged or repeated exposure.[4][7]

  • Mandatory Personal Protective Equipment (PPE):

    • Gloves: Always wear appropriate chemical-resistant gloves.[5][6]

    • Eye Protection: Use chemical goggles or safety glasses.[5][6]

    • Lab Coat: A lab coat is essential to prevent skin contact.[5]

    • Respiratory Protection: Work in a well-ventilated fume hood. If dust or aerosols can be generated, a respirator may be necessary.[5][6][8]

  • Handling Procedures:

    • Avoid creating dust.[6][7] Use a vacuum or wet method for cleanup; do not dry sweep.[5]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the work area.[4][5]

  • Storage and Incompatibilities:

    • Store in tightly closed containers in a cool, dry, well-ventilated area.[4][5][8]

    • Keep away from strong bases and oxidizing agents.[5]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common reactions for this class of compounds. The electron-withdrawing nitro group and the good leaving group ability of fluoride make these substrates excellent electrophiles.[9][10]

Q3: My SNAr reaction is sluggish or gives low conversion. How can I drive it to completion?

A3: Optimizing SNAr Reaction Rates

A slow SNAr reaction is typically due to insufficient activation of the ring, a poor nucleophile, or suboptimal solvent choice. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this complex is key.

  • Causality & Solutions:

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base but leave the nucleophile relatively "naked" and reactive.[11] Protic solvents (e.g., alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Nucleophile Strength: A more potent nucleophile will react faster. If using an alcohol or amine, adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) will generate the more reactive alkoxide or amide in situ.[9]

    • Temperature: Increasing the temperature will almost always increase the reaction rate. Most SNAr reactions are run at elevated temperatures (50-100 °C).[9]

    • Leaving Group: In SNAr, fluoride is often the best leaving group among the halogens.[10][12][13] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[10][13]

  • Troubleshooting Workflow:

    SNAr_Troubleshooting start Low Conversion in SNAr check_solvent Step 1: Check Solvent Is it Polar Aprotic? (DMF, DMSO) start->check_solvent check_nucleophile Step 2: Evaluate Nucleophile Is it strong enough? Consider adding a base (K2CO3). check_solvent->check_nucleophile Yes outcome_fail Still Low Conversion | Re-evaluate substrate/nucleophile compatibility. check_solvent->outcome_fail No, switch solvent increase_temp Step 3: Increase Temperature Monitor by TLC/LCMS. check_nucleophile->increase_temp Yes check_nucleophile->outcome_fail No, enhance nucleophilicity outcome_ok Reaction Complete increase_temp->outcome_ok Success increase_temp->outcome_fail No Improvement

    Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Q4: I'm observing poor regioselectivity in my SNAr reaction on a poly-fluorinated ring. How can I control which fluorine is displaced?

A4: Controlling Regioselectivity

In poly-fluorinated systems also containing a nitro group, the regioselectivity of SNAr is governed by electronics. The nucleophile will preferentially attack the carbon position that is most electron-deficient.

  • Predicting the Site of Attack:

    • The positions ortho and para to the strongly electron-withdrawing nitro group are the most activated and will be attacked preferentially.[9][14][15] A leaving group at a meta position will be significantly less reactive.[15]

    • Computational models based on the stability of the Meisenheimer intermediate can accurately predict regioselectivity.[16] In general, attack occurs at the site that best stabilizes the resulting negative charge.

  • Strategies for Control:

    • Electronic Bias: If there are fluoro groups both ortho and para to a nitro group, the para position is often favored for substitution to minimize steric hindrance.[14]

    • Steric Hindrance: A bulky nucleophile will favor attack at the less sterically hindered activated position.

    • Blocking Groups: In some cases, a temporary blocking group can be installed to deactivate one position, directing the nucleophile to the desired site.

Section 3: Troubleshooting Reactions at the Hydroxyl Group

The phenolic -OH group is a key handle for derivatization, most commonly through etherification (O-alkylation).

Q5: My Williamson ether synthesis is giving a low yield, and I see a byproduct that I suspect is from C-alkylation. How can I favor O-alkylation?

A5: Favoring O-Alkylation over C-Alkylation

The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it can react at two different sites: the oxygen or the aromatic ring (carbon).[17][18] This can lead to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products.[3][17][19]

  • Factors Influencing Selectivity:

    • Solvent: This is a dominant factor. Protic solvents (like water or ethanol) can form hydrogen bonds with the oxygen of the phenoxide, "shielding" it and making it less available for reaction.[17] This solvent cage promotes C-alkylation. Conversely, polar aprotic solvents (DMF, DMSO) do not shield the oxygen, leading to preferential O-alkylation.[3]

    • Counter-ion: The nature of the cation from the base can play a role, though this is often secondary to the solvent.

    • Leaving Group: "Harder" electrophiles tend to favor reaction at the "hard" oxygen atom, while "softer" electrophiles may show increased C-alkylation.[20]

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.[21]

  • Protocol for Maximizing O-Alkylation:

ParameterRecommendation for O-AlkylationRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Minimizes H-bonding with the phenoxide oxygen, making it more nucleophilic.[3][17]
Base Moderate, non-bulky (e.g., K₂CO₃, Cs₂CO₃)Sufficient to deprotonate the acidic phenol without promoting elimination side reactions.[3]
Alkylating Agent Primary alkyl halide (R-I > R-Br > R-Cl)The reaction proceeds via an SN2 mechanism, which is fastest for primary halides.[18][22]
Temperature Start at room temp, gently heat if necessary (e.g., 50-60 °C)Avoids high temperatures that might favor elimination or rearrangement to C-alkylation.[18]

Section 4: Troubleshooting Nitro Group Reductions

Converting the nitro group to an amine is a fundamental transformation, opening up a vast chemical space for further functionalization.

Q6: I'm trying to reduce the nitro group to an amine, but the reaction is incomplete, or I'm seeing loss of fluorine (hydrodefluorination). How can I achieve a clean, selective reduction?

A6: Achieving Chemoselective Nitro Reduction

The reduction of an aromatic nitro group in the presence of sensitive functionalities like C-F bonds requires careful selection of the reducing agent and conditions.[23]

  • Common Issues and Solutions:

    • Incomplete Reduction: This can occur if the reducing agent is not potent enough or if an insufficient amount is used. Catalytic hydrogenation can sometimes stall if the catalyst is poisoned.

    • Hydrodefluorination: This is a common side reaction with powerful, non-selective reducing systems, especially catalytic hydrogenation with Pd/C at high pressures or temperatures. The C-F bond can be cleaved and replaced with a C-H bond.

    • Over-reduction: While less common for aromatic nitro groups, aggressive reagents could potentially affect the aromatic ring itself.

  • Selecting the Right Reducing Agent:

Reagent SystemAdvantagesDisadvantages / Considerations
Fe or Sn or Zn / HCl or AcOH Highly chemoselective for the nitro group.[24][25] Cost-effective and reliable.Requires acidic conditions and a basic workup to isolate the free amine.[26]
SnCl₂ Very mild and highly chemoselective; tolerates many other functional groups.[25][27][28]Stoichiometric amounts of tin salts are produced as waste.
H₂ / Catalyst (Pd, Pt, Ni) Clean reaction (water is the only byproduct). Can be run under neutral conditions.Can cause hydrodefluorination, especially with Pd/C.[25] Raney Nickel is often a better choice to avoid this.[25]
Sodium Hydrosulfite (Na₂S₂O₄) Useful for selective reduction, especially when other reducible groups are present.[27]Often requires aqueous or biphasic systems.
  • Recommended Protocol for Selective Reduction: For a fluorinated nitrophenol, a metal/acid system is often the most robust choice to avoid defluorination.

    • Dissolve the fluorinated nitrophenol in a solvent like ethanol or acetic acid.

    • Add an excess of iron powder (Fe) or tin(II) chloride (SnCl₂).

    • If using Fe, add a stoichiometric amount of acid (e.g., HCl or AcOH).

    • Heat the reaction (e.g., to 60-80 °C) and monitor by TLC or LCMS until the starting material is consumed.

    • Cool, filter to remove the metal salts, and perform a basic workup (e.g., add NaOH solution) to neutralize the acid and deprotonate the ammonium salt, allowing for extraction of the free amine product into an organic solvent.[26]

References

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in the impurity profiling of 5-Fluoro-4-methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the analysis of this critical chemical intermediate.[1][2]

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, robust and reliable analytical methods for impurity detection and quantification are paramount.

This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances, which sets thresholds for reporting, identification, and qualification of impurities.[3][4][5][6]

Potential Impurities in this compound

Impurities in this compound can originate from various sources, including the manufacturing process and degradation.[3][4] A common synthetic route involves the reaction of 2,4-difluoronitrobenzene with ammonia to form 5-fluoro-2-nitroaniline, followed by diazotization and hydrolysis.[7]

Common classes of impurities may include:

  • Starting Materials: Unreacted 2,4-difluoronitrobenzene or 5-fluoro-2-nitroaniline.[7]

  • Positional Isomers: Isomers such as 4-fluoro-5-methyl-2-nitrophenol and other nitrophenol derivatives may form due to non-selective reactions.[8][9]

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Products formed during storage or handling of the substance.

High-Performance Liquid Chromatography (HPLC) Analysis: FAQs & Troubleshooting

Reverse-phase HPLC is a primary technique for the analysis of nitrophenol compounds due to its versatility and sensitivity.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound and its impurities?

A1: A reversed-phase HPLC method using a C18 column is a robust starting point. Given the aromatic and moderately polar nature of the analyte and its likely impurities, a gradient elution with acetonitrile and water (acidified with formic or phosphoric acid) will likely provide good separation.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30-80% B over 15 minutesA gradient is recommended to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.[14]
Detector PDA/UV-Vis at ~320-350 nmNitrophenols have strong absorbance in this range. A PDA detector is useful for peak purity analysis.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sample concentration.

Q2: My peaks are tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for phenolic compounds is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[13][15]

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., below 3) to keep the silanol groups protonated and minimize interactions.[16]

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface. A buffer concentration of 10-25 mM is generally sufficient.[15]

  • Column Choice: Consider using a column with end-capping or a modern, high-purity silica stationary phase to reduce silanol activity.[16]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[16]

Troubleshooting Guide: HPLC Issues
IssuePossible Cause(s)Troubleshooting Steps
High Backpressure 1. Blocked column frit. 2. Particulate matter from sample or mobile phase. 3. Buffer precipitation.1. Reverse and flush the column (if permitted by the manufacturer).[13] 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[16][17] 3. Ensure mobile phase components are miscible and buffers are fully dissolved.
Baseline Noise or Drift 1. Contaminated mobile phase. 2. Air bubbles in the system. 3. Detector lamp failing.1. Use high-purity HPLC-grade solvents.[17] 2. Degas the mobile phase. Purge the pump.[14] 3. Check the lamp energy and replace if necessary.
Inconsistent Retention Times 1. Poor column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition.1. Increase the column equilibration time between injections.[14] 2. Use a column oven for stable temperature control.[14] 3. Prepare fresh mobile phase daily.

Gas Chromatography (GC) Analysis: FAQs & Troubleshooting

GC can be an effective alternative or complementary technique, especially for more volatile impurities or when coupled with mass spectrometry for identification.

Frequently Asked Questions (FAQs)

Q1: Can I analyze this compound directly by GC, or is derivatization necessary?

A1: Direct analysis of phenolic compounds by GC is possible, but can lead to peak tailing due to their polar and acidic nature. Derivatization, such as methylation or silylation, is often recommended to improve peak shape and thermal stability. However, for a screening method, direct injection can be attempted.

Q2: What are suitable GC conditions for the analysis of this compound?

A2: A mid-polarity capillary column is a good starting point.

Table 2: Recommended Starting GC Parameters

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is necessary to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good general sensitivity. MS is essential for structural elucidation of unknown impurities.[9]
Detector Temp. 280 °C (FID)Prevents condensation of analytes in the detector.
Troubleshooting Guide: GC Issues
IssuePossible Cause(s)Troubleshooting Steps
Broad or Tailing Peaks 1. Active sites in the inlet liner or column. 2. Column contamination.1. Use a deactivated inlet liner. Consider derivatization. 2. Bake out the column at a high temperature (within its limit). Trim the front end of the column.
Poor Sensitivity 1. Leak in the system. 2. Incorrect injection parameters.1. Perform a leak check of the GC system. 2. Optimize split ratio or consider splitless injection for trace analysis.
Ghost Peaks 1. Carryover from previous injection. 2. Septum bleed.1. Run a blank solvent injection. Increase bake-out time after each run. 2. Use a high-quality, low-bleed septum.

Method Validation and Impurity Identification Workflow

A systematic approach is crucial for validating your analytical method and identifying unknown impurities.[18][19][20][21][22]

Caption: A typical workflow for analytical method validation and impurity identification.

Experimental Protocols

Protocol 1: Forced Degradation Study for Specificity

Objective: To demonstrate that the analytical method is specific and can separate the main component from potential degradation products.

  • Prepare Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., methanol/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: Assess the chromatograms for the separation of the main peak from any degradation peaks. Use a PDA detector to check for peak purity.

Protocol 2: Preparation of Calibration Standards for Linearity

Objective: To establish the linear range and response of the detector for the analyte and known impurities.

  • Stock Solutions: Accurately weigh and dissolve reference standards of this compound and any available impurities in a suitable solvent to prepare individual stock solutions (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of at least five calibration standards by diluting the stock solutions. The concentration range should typically span from the limit of quantification (LOQ) to 150% of the expected impurity level.[21]

  • Analysis: Inject each calibration standard in triplicate.

  • Calibration Curve: Plot the average peak area versus concentration for each compound.

  • Evaluation: Calculate the correlation coefficient (r²), which should typically be ≥0.995 to demonstrate linearity.[21]

References

overcoming poor reactivity of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for reactivity challenges encountered during synthesis. The unique substitution pattern of this molecule presents specific hurdles that require optimized conditions to overcome.

Section 1: Understanding the Reactivity of this compound

This section addresses the fundamental chemical properties governing the compound's behavior.

Q1: Why does my this compound show poor reactivity in standard O-alkylation (etherification) reactions?

Answer: The perceived "poor reactivity" of this compound in reactions targeting the hydroxyl group, such as the Williamson ether synthesis, is not due to a lack of activation but rather a combination of electronic and steric factors that standard protocols fail to address.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group (-NO₂) at the ortho position significantly increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation easier. However, the resulting phenoxide is heavily resonance-stabilized, delocalizing the negative charge across the oxygen and the nitro group. While this stabilization facilitates the formation of the anion, it can reduce its nucleophilicity if not paired with an appropriate counter-ion and solvent system.

  • Steric Hindrance: The ortho-nitro group physically obstructs the hydroxyl group. This steric bulk can impede the approach of both the base during deprotonation and the electrophile (e.g., an alkyl halide) during the subsequent substitution step, thereby slowing the reaction rate.

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-nitro and hydroxyl groups allows for the formation of an intramolecular hydrogen bond. This interaction stabilizes the starting material and can increase the energy barrier that must be overcome for the deprotonation to occur, requiring a sufficiently strong base.

Q2: How do the different functional groups (-OH, -NO₂, -F, -CH₃) influence the molecule's overall reactivity?

Answer: The reactivity of the aromatic ring and its substituents is a composite of the directing and activating/deactivating effects of each group.[1]

  • Hydroxyl (-OH): A strongly activating, ortho/para-directing group for electrophilic aromatic substitution (EAS) due to its ability to donate electron density by resonance (+M effect).[2] It is the primary site for reactions like etherification and esterification.

  • Nitro (-NO₂): A strongly deactivating, meta-directing group for EAS. Its powerful electron-withdrawing inductive (-I) and resonance (-M) effects make the ring electron-poor.[3][4] However, this same property makes the ring highly activated for Nucleophilic Aromatic Substitution (SNAr), and it significantly increases the acidity of the phenolic proton.[5][6]

  • Fluoro (-F): A deactivating, ortho/para-directing group. It is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M).[7] The inductive effect dominates, making it deactivating overall for EAS. It is also a potential leaving group in SNAr reactions, especially when activated by the ortho-nitro group.

  • Methyl (-CH₃): A weakly activating, ortho/para-directing group due to its electron-donating inductive effect (+I).[4]

The interplay of these groups creates a complex electronic environment. For O-alkylation, the key is leveraging the acidity imparted by the nitro group while mitigating the steric hindrance it creates.

Section 2: Troubleshooting Williamson Ether Synthesis

The Williamson ether synthesis is a common application for this molecule and a frequent source of difficulty. This section provides a focused troubleshooting guide.

Q3: My Williamson ether synthesis with this compound is failing or giving low yields. What are the likely causes?

Answer: Low to no yield in a Williamson ether synthesis involving this substrate typically points to one of four key areas: incomplete deprotonation, suboptimal solvent choice, inappropriate electrophile, or inefficient reaction conditions. The following workflow can help diagnose the issue.

G start Low / No Product check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_base Base too weak? (e.g., K2CO3 in ACN at low T) check_deprotonation->check_base No check_reagents Are Reagents Viable? check_deprotonation->check_reagents Yes optimize Optimize Conditions check_base->optimize check_temp Temperature too low for base/solvent system? check_electrophile Electrophile too bulky? (e.g., secondary/tertiary halide) check_reagents->check_electrophile check_solvent Solvent appropriate? (Is it dry & polar aprotic?) check_electrophile->check_solvent No check_electrophile->optimize Yes check_solvent->optimize

Caption: Troubleshooting workflow for Williamson ether synthesis.

Q4: What are the optimal base and solvent systems for deprotonating this phenol?

Answer: The choice of base and solvent is critical and interdependent. A strong base is required to overcome the intramolecular hydrogen bonding and ensure complete, rapid formation of the phenoxide. Polar aprotic solvents are highly recommended as they solvate the cation of the base, leaving the phenoxide anion "naked" and more nucleophilic.[8]

BaseSolvent(s)ProsCons
K₂CO₃ / Cs₂CO₃ DMF, Acetone, AcetonitrileReadily available, moderate strength. Cesium carbonate is softer and often gives higher yields.May require higher temperatures or longer reaction times. K₂CO₃ has low solubility in Acetone/ACN.
NaOH / KOH DMSO, DMF (use with PTC)Strong, inexpensive, effective.Can introduce water, promoting side reactions. Poor solubility in many organic solvents.
NaH (Sodium Hydride)Anhydrous DMF, THFVery strong, irreversible deprotonation. H₂ gas byproduct is non-interfering.[9]Highly reactive, requires strictly anhydrous conditions and inert atmosphere.

Recommendation: For initial trials, Cesium Carbonate in DMF at 60-80 °C provides a good balance of reactivity and ease of handling. For difficult electrophiles, NaH in anhydrous DMF is often the most effective choice.

Q5: Are there alternative methods to Williamson ether synthesis for this substrate?

Answer: Yes. If the Williamson synthesis proves challenging, particularly with sensitive or complex alkylating agents, other methods can be employed. One of the most powerful alternatives is leveraging Phase Transfer Catalysis (PTC) .

Section 3: Advanced Strategy: Phase Transfer Catalysis

Q6: How can Phase Transfer Catalysis (PTC) improve my reaction outcomes?

Answer: Phase Transfer Catalysis is an exceptionally effective technique for overcoming the hurdles associated with this substrate.[10] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a polyether like PEG-400, facilitates the reaction between reactants located in different phases (e.g., a solid base and an organic solution).[11][12][13]

Mechanism of Action:

  • The phenol is deprotonated in an aqueous or solid phase by a base like NaOH or K₂CO₃, forming the phenoxide salt.

  • The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻) to form an ion pair [Q⁺ ArO⁻].

  • This ion pair is soluble in the organic phase, effectively shuttling the phenoxide nucleophile into the same phase as the alkyl halide electrophile.[14]

  • The "naked" phenoxide anion reacts rapidly with the alkyl halide in the organic solvent.

  • The catalyst cation (Q⁺) returns to the aqueous/solid phase to repeat the cycle.

This method often allows for the use of inexpensive bases like NaOH, milder reaction temperatures, and shorter reaction times, leading to cleaner reactions and higher yields.

G cluster_0 Aqueous / Solid Phase cluster_1 Organic Phase A ArOH + NaOH B ArO⁻ Na⁺ A->B Deprotonation C Q⁺X⁻ (Catalyst) B->C Ion Exchange D [Q⁺ ArO⁻] C->D Phase Transfer F ArO-R + Q⁺X⁻ D->F SN2 Reaction E R-X (Alkyl Halide) F->C Catalyst Regeneration

Caption: Simplified mechanism of Phase Transfer Catalysis.

Q7: What is a detailed, optimized protocol for a PTC-mediated etherification of this compound?

Answer: This robust protocol is designed as a starting point for the synthesis of a simple ether (e.g., ethyl ether) and should be optimized for different alkylating agents.

Protocol: Synthesis of 2-Ethoxy-4-fluoro-1-methyl-5-nitrobenzene

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), toluene (5 mL per mmol of phenol), and TBAB (0.1 eq).

  • Base Addition: Prepare a 50% (w/w) solution of NaOH in deionized water. Add the NaOH solution (2.0 eq) to the flask.

  • Reagent Addition: Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient phase transfer.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, sampling from the organic layer. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Add water to dissolve the salts and dilute the mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Section 4: Frequently Asked Questions (FAQs)

Q8: What is the approximate pKa of this compound?
Q9: Can the nitro group or fluoro group be displaced during O-alkylation?

Answer: Under the typical conditions for Williamson ether synthesis (moderate temperatures, base, alkyl halide), displacement of the nitro or fluoro group is highly unlikely. These nucleophilic aromatic substitution (SNAr) reactions generally require more forcing conditions or highly potent nucleophiles (like thiols or amines at high temperatures) to proceed.[16] O-alkylation of the phenoxide is kinetically and thermodynamically favored.

Q10: What analytical techniques are best for monitoring reaction progress?

Answer:

  • Thin-Layer Chromatography (TLC): The most common and rapid method. The product ether will be significantly less polar than the starting phenol, resulting in a higher Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) and can separate starting material, product, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and can provide excellent separation and identification.

References

Technical Support Center: 5-Fluoro-4-methyl-2-nitrophenol Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and scale-up of 5-Fluoro-4-methyl-2-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Authored from the perspective of a Senior Application Scientist, this document addresses common challenges, offering troubleshooting advice and validated protocols to ensure safety, purity, and yield.

Synthesis Overview: Nitration of 4-Fluoro-3-methylphenol

The most direct and common route to this compound is the electrophilic nitration of 4-Fluoro-3-methylphenol. The substituents on the aromatic ring (hydroxyl, fluorine, and methyl groups) are all ortho-, para-directing. The hydroxyl group, being the strongest activator, primarily directs the incoming nitro group. This leads to the desired product but also presents the primary challenge: the formation of regioisomers.

General Reaction Scheme:

The reaction involves treating 4-Fluoro-3-methylphenol with a suitable nitrating agent, typically a mixture of nitric acid and a supporting acid or solvent, under carefully controlled temperature conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_products Products A 4-Fluoro-3-methylphenol C Controlled Nitration (-5°C to 5°C) A->C B Nitrating Agent (e.g., HNO3 / H2SO4) B->C D Quenching (Ice-water) C->D Reaction Mixture E Extraction D->E G Crude Product Mix E->G F Purification (Recrystallization) H This compound (Desired Product) F->H I Isomeric Impurities F->I G->F

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

Low yield is a frequent issue during scale-up. The root cause can typically be traced to reaction conditions, side reactions, or mechanical losses during workup.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time, low temperature, or poor mixing. On a larger scale, mass transfer limitations can become significant.Optimize Parameters: Monitor the reaction using TLC or HPLC. Extend the reaction time or slightly increase the temperature (with extreme caution). Ensure vigorous and efficient stirring to maintain a homogenous mixture.
Oxidative Side Reactions Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of colored byproducts like benzoquinones and polymeric tars.[3]Strict Temperature Control: Maintain the reaction temperature below 5°C. Controlled Addition: Add the nitrating agent dropwise or via a syringe pump to prevent localized temperature spikes.
Over-Nitration The activated phenol ring can undergo further nitration to form dinitro products, consuming both the starting material and the desired product.Stoichiometry Control: Use a slight excess, but not a large excess, of the nitrating agent. Ensure the reaction is quenched promptly once the starting material is consumed.
Loss During Workup The product can be lost during aqueous quenching (if solubility is higher than expected) or extraction phases.Optimize Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions.[4] Wash the combined organic layers with brine to reduce water content before drying.
Q2: I'm struggling with isomeric impurities. How can I improve the regioselectivity?

The formation of regioisomers is the most significant challenge in this synthesis.[5][6] The hydroxyl group is the strongest activating group, directing the nitro group to the ortho and para positions relative to it. However, the fluorine and methyl groups also exert an influence.

Primary Isomeric Impurity:

  • 3-Fluoro-4-methyl-6-nitrophenol: This is the most common isomer, resulting from nitration at the other ortho position relative to the hydroxyl group.

Strategies to Maximize Regioselectivity:

  • Low-Temperature Nitration: Running the reaction at very low temperatures (e.g., -5°C to 0°C) is critical. Lower temperatures increase the kinetic control of the reaction, favoring substitution at the sterically less hindered and electronically most favorable position.[7]

  • Choice of Nitrating System: Milder, heterogeneous nitrating conditions can sometimes improve selectivity. Systems like sodium nitrate with an acidic salt (e.g., NaHSO₄·H₂O) on a silica support can provide a more controlled reaction.[8][9]

  • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents (e.g., acetic acid, dichloromethane) may help optimize the desired isomer formation.

Q3: The reaction is highly exothermic and I'm concerned about thermal runaway. How do I manage this on a larger scale?

This is a critical safety concern. Nitration reactions are notoriously exothermic, and a loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure, posing a severe explosion hazard.

Thermal_Runaway A Increased Temperature B Increased Reaction Rate A->B Accelerates C More Heat Generation B->C Leads to C->A Causes D Loss of Cooling / Poor Heat Transfer D->A Initiates Cycle

Caption: The dangerous feedback loop of a thermal runaway reaction.

Key Control Measures:

  • Slow, Controlled Addition: The nitrating agent must be added slowly and sub-surface to the well-stirred phenol solution. This ensures that the heat generated can be effectively removed by the cooling system.

  • Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and a reliable cooling system (e.g., a cryostat or jacketed reactor). Monitor both the bath temperature and the internal reaction temperature.

  • Dilution: Running the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system.

  • Emergency Quenching Plan: Have a pre-chilled quenching agent (e.g., a large volume of ice-water) ready to quickly stop the reaction in case of a cooling failure or unexpected temperature rise.

Q4: How can I effectively purify the final product and remove the isomers?

Separating nitrophenol isomers is challenging due to their similar physical properties.[10]

Recommended Purification Protocols:

  • Recrystallization (Primary Method): This is often the most effective method for purification on a lab scale.

    • Solvent Screening: Test various solvent systems. A good starting point is a mixture where the compound is soluble when hot but sparingly soluble when cold, such as ethanol/water, isopropanol/water, or toluene/hexane mixtures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

      • If insoluble impurities are present, perform a hot gravity filtration.

      • Slowly add the hot anti-solvent (e.g., water) until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

      • Dry the purified crystals under vacuum.

  • Column Chromatography: For very high purity requirements or difficult separations, column chromatography using silica gel is effective.[10]

    • Eluent System: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities.

  • Steam Distillation: In some cases, ortho-nitrophenols are steam-volatile while para-isomers are not, due to intramolecular vs. intermolecular hydrogen bonding. This can be explored as a potential large-scale separation technique.[11]

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety hazards I need to be aware of?

    • A: The primary hazards are the use of corrosive acids (nitric, sulfuric), the highly exothermic nature of the reaction leading to potential thermal runaway, and the formation of potentially explosive polynitrated byproducts.[12] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, lab coat), and have emergency procedures in place.

  • Q: What analytical techniques are best for monitoring the reaction and assessing final purity?

    • A: For reaction monitoring: Thin Layer Chromatography (TLC) provides a quick qualitative assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of starting material consumption and product formation. For final purity assessment: HPLC is the preferred method for quantifying isomeric and other impurities.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and identifying isomers.[14] Gas Chromatography (GC) can also be used.[5]

  • Q: How should I handle the acidic waste generated from the reaction?

    • A: The acidic aqueous waste must be neutralized before disposal. Slowly and carefully add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the waste in an ice bath to control the exothermic neutralization reaction. Ensure the final pH is neutral and dispose of it according to your institution's hazardous waste guidelines.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-4-methyl-2-nitrophenol is a substituted nitrophenol of significant interest in the pharmaceutical and chemical industries, often serving as a key intermediate in the synthesis of more complex molecules. Its purity and concentration are critical quality attributes that necessitate robust, accurate, and reliable analytical methods for quantification. The choice of analytical technique is paramount and is dictated by factors such as the sample matrix, required sensitivity, available instrumentation, and the ultimate purpose of the analysis—be it for quality control, stability testing, or trace-level impurity profiling.

This guide provides an in-depth, objective comparison of two premier chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles, practical considerations, and performance characteristics of each method, supported by detailed experimental protocols and validation insights grounded in authoritative standards from the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is the foundation for sound method development.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[4]
Molecular Weight 171.13 g/mol [4]
Appearance Solid[5]
Polarity (LogP) 1.74792[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

The presence of a hydroxyl (-OH) group and a nitro (-NO₂) group imparts significant polarity to the molecule. The phenolic proton is acidic and can engage in hydrogen bonding, which influences its chromatographic behavior. Its moderate LogP value and aromatic structure suggest it will be readily soluble in common organic solvents and possess a strong UV chromophore, a key feature for HPLC-UV detection.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a cornerstone technique for the analysis of polar, semi-volatile, and thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, offering a direct and robust analysis without the need for chemical modification.

Causality Behind the HPLC Approach

The decision to employ RP-HPLC is based on the analyte's structure. The phenolic hydroxyl group makes the compound sufficiently polar to be retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase. The nitro-aromatic structure provides a strong chromophore, enabling sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. Furthermore, direct analysis avoids the time, cost, and potential for error associated with a derivatization step.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Sample/ Reference Standard prep_dissolve Dissolve in Mobile Phase/Solvent prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Autosampler Injection (10 µL) prep_filter->hplc_inject Inject hplc_column C18 Column (e.g., 30°C) hplc_inject->hplc_column hplc_pump Isocratic/Gradient Pump (Mobile Phase) hplc_pump->hplc_column hplc_detect PDA/UV Detector (λmax) hplc_column->hplc_detect data_chrom Generate Chromatogram hplc_detect->data_chrom Signal data_quant Quantify using Calibration Curve data_chrom->data_quant

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC Protocol

This protocol is a robust starting point for the quantification of this compound, adapted from established methods for similar nitrophenolic compounds.[6][7][8]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Reagents & Standards:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (ACS Grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. The formic acid ensures the phenolic hydroxyl group is protonated, leading to better peak shape and consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum (λmax) of the analyte, determined by a PDA scan (typically 270-360 nm for nitrophenols).

    • Injection Volume: 10 µL.

  • Sample & Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach

GC-MS is a powerful technique renowned for its exceptional sensitivity and selectivity. However, its application to polar analytes like phenols often necessitates a chemical derivatization step to improve chromatographic performance.

Causality Behind the GC-MS Approach

The direct analysis of phenols by GC can be problematic. The active hydrogen of the hydroxyl group can interact with active sites in the injector liner and GC column, leading to poor peak shape (tailing) and reduced response.[9] Derivatization is a chemical reaction that converts this polar, active group into a less polar, more volatile, and more thermally stable moiety.[10] This transformation is crucial for achieving the sharp, symmetrical peaks required for high-quality GC analysis. Silylation, which replaces the active proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common and effective strategy.[11][12] The mass spectrometer provides definitive identification based on the compound's mass spectrum and enables highly selective quantification using Selected Ion Monitoring (SIM).

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_start Prepare Sample/ Standard Solution (in Aprotic Solvent) prep_deriv Add Derivatizing Agent (e.g., MTBSTFA) prep_start->prep_deriv prep_react Heat to React (e.g., 80°C for 1 hr) prep_deriv->prep_react gcms_inject Splitless Injection (1 µL) prep_react->gcms_inject Inject gcms_sep GC Separation (DB-5ms Column) gcms_inject->gcms_sep gcms_ionize Electron Ionization (EI, 70 eV) gcms_sep->gcms_ionize gcms_detect Mass Spectrometer (Scan or SIM mode) gcms_ionize->gcms_detect data_chrom Generate Total/Extracted Ion Chromatogram gcms_detect->data_chrom Signal data_quant Quantify using Characteristic Ions data_chrom->data_quant

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Detailed GC-MS Protocol

This protocol is based on established methods for the GC-MS analysis of derivatized phenolic compounds.[13][14]

  • Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole Mass Spectrometer.

  • Reagents & Standards:

    • Acetonitrile (Anhydrous)

    • N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

    • This compound reference standard

  • Derivatization Procedure:

    • Prepare solutions of standards and samples in an aprotic solvent like anhydrous acetonitrile.

    • In a 2 mL autosampler vial, combine 100 µL of the sample/standard solution with 100 µL of MTBSTFA.

    • Seal the vial and heat at 80°C for 60 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Chromatographic & MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Injection Mode: Splitless (1 µL).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM). The characteristic ion will be [M-57]+, corresponding to the loss of the tert-butyl group from the TBDMS derivative.[13] A full scan acquisition should be performed initially to confirm the mass spectrum of the derivatized analyte.

Head-to-Head Comparison: HPLC vs. GC-MS

The selection of the optimal method hinges on a clear understanding of their relative strengths and weaknesses for this specific application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Expert Insight
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and boiling point.HPLC is ideal for polar, non-volatile compounds, while GC excels with volatile substances.
Sample Preparation Simple: Dissolve and filter.Complex: Requires a mandatory, optimized derivatization step.The simplicity of HPLC sample prep makes it highly suitable for high-throughput QC environments. The derivatization for GC adds time, cost, and a potential source of variability.
Selectivity Good: Based on chromatographic retention time and UV spectrum (with PDA).Excellent: Based on retention time and unique mass fragmentation pattern.GC-MS offers unparalleled selectivity, virtually eliminating co-elution interferences, which is critical for complex matrices or trace analysis.
Sensitivity (LOD/LOQ) Good: Typically in the low µg/mL to high ng/mL range.Excellent: Can reach low ng/mL to pg/mL levels, especially in SIM mode.For impurity profiling or trace contaminant analysis, the superior sensitivity of GC-MS is a distinct advantage.
Analysis Time Fast: Typical run times are 5-15 minutes per sample.Moderate: Run times are similar (15-20 min), but the derivatization step adds at least an hour to the overall process.When considering total time from sample to result, HPLC is significantly faster.
Robustness High: Simpler system with fewer failure points. Less prone to matrix effects.Moderate: Injector and column can be susceptible to contamination from complex matrices or derivatization byproducts.HPLC methods are often considered workhorses in routine labs due to their high reliability and uptime.
Cost Lower: Instrumentation and operational costs are generally lower.Higher: GC-MS systems are more expensive to purchase, operate, and maintain.The choice is often dictated by budget and the level of analytical performance required.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful and valid techniques for the analysis of this compound. The final choice is not about which method is "better" in an absolute sense, but which is more "fit-for-purpose" based on the analytical objective.

  • For routine quality control, assay, and purity testing of drug substances or products, where analyte concentrations are relatively high and the matrix is clean, HPLC is the recommended method. Its simplicity, speed, robustness, and lower cost make it the most efficient and practical choice.

  • For trace-level analysis, impurity identification, or analysis in complex matrices (e.g., environmental samples, biological fluids), GC-MS is the superior option. Its exceptional sensitivity and selectivity provide the analytical power needed to detect and confirm the analyte at very low levels and definitively distinguish it from interfering components.

Ultimately, the development and validation of either method must be performed in accordance with established scientific principles and regulatory guidelines, such as those provided by the ICH, to ensure data integrity and trustworthiness.[1][15][16]

References

The Fluorine Advantage: A Comparative Guide to 4-Methyl-2-Nitrophenol Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] This guide provides an in-depth, objective comparison of 4-methyl-2-nitrophenol and its fluorinated analogs, moving beyond mere data tabulation to explain the causal relationships between structure and function. We will explore how the introduction of a single fluorine atom can profoundly alter key physicochemical properties, thereby enhancing the molecule's potential in drug discovery and other advanced applications.[1] This document is structured to provide not just the "what," but the "why," supported by experimental insights and detailed protocols.

The Rationale for Fluorination: Enhancing a Versatile Scaffold

4-Methyl-2-nitrophenol is a valuable chemical intermediate, but its inherent properties can be suboptimal for certain applications, particularly in drug development. Challenges such as metabolic vulnerability at specific C-H bonds and suboptimal acidity (pKa) or lipophilicity (LogP) can limit its efficacy and pharmacokinetic profile.

Fluorine substitution is a powerful strategy to address these limitations. Due to its unique properties—high electronegativity, a small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—fluorine acts as a "super-hydrogen."[1] Its introduction can fine-tune electronic properties, block metabolic pathways, and modulate cell membrane permeability, often leading to compounds with superior performance.[1][2]

This guide will focus on the comparison between 4-methyl-2-nitrophenol and a representative analog, 3-fluoro-4-methyl-2-nitrophenol, to illustrate these advantages concretely.

Comparative Analysis: Physicochemical Properties

The introduction of fluorine ortho to the hydroxyl group and meta to the nitro group induces significant electronic changes that ripple throughout the molecule. These changes are quantitatively reflected in the compound's acidity and lipophilicity.

CompoundStructurepKa (Predicted)LogP (Predicted)Rationale for Change
4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol~7.23~2.27Baseline reference. The phenolic proton's acidity is influenced by the electron-withdrawing nitro group and electron-donating methyl group.
3-Fluoro-4-methyl-2-nitrophenol 3-Fluoro-4-methyl-2-nitrophenol6.74[3]~2.5 (Estimated)Lower pKa (Increased Acidity): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, stabilizing the phenoxide conjugate base, thus making the parent phenol more acidic.
3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol6.42[4]1.89 (Experimental)Reference: Demonstrates the potent acidifying effect of fluorine even without the methyl group. The LogP is lower due to the absence of the lipophilic methyl group.

Key Insights:

  • Acidity (pKa): The ~0.5 unit drop in pKa upon fluorination is significant. This increased acidity can dramatically alter a molecule's ionization state at physiological pH (7.4), which in turn affects its solubility, receptor binding interactions, and ability to cross cell membranes.

  • Lipophilicity (LogP): The effect of a single fluorine atom on lipophilicity is often modest and position-dependent. In this case, it is estimated to slightly increase the LogP, potentially enhancing membrane permeability.

The Impact of Fluorination on Biological Performance

The observed changes in physicochemical properties are not merely academic; they have profound implications for a molecule's biological activity and pharmacokinetic profile.

Enhanced Metabolic Stability

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[1][2] The primary sites of oxidative metabolism in many organic molecules are electron-rich C-H bonds, which are susceptible to attack by cytochrome P450 (CYP450) enzymes.

  • Mechanism of Protection: By replacing a hydrogen atom with fluorine, particularly at a known site of metabolic attack, the C-F bond's high strength (~110 kcal/mol vs. ~98 kcal/mol for a C-H bond) effectively "shields" that position from enzymatic oxidation.[1][2] This leads to a longer biological half-life, reduced clearance, and improved oral bioavailability.

The diagram below illustrates this concept of metabolic blocking.

G cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog Parent_CH Parent Molecule (4-Methyl-2-nitrophenol) Metabolism CYP450 Oxidation (Hydroxylation) Parent_CH->Metabolism Metabolically Vulnerable C-H Bond Metabolite Inactive Metabolite Metabolism->Metabolite Parent_CF Fluorinated Analog (3-Fluoro-4-methyl-2-nitrophenol) Blocked Metabolism Blocked Parent_CF->Blocked Strong C-F Bond Resists Oxidation Stable Increased Half-Life & Bioavailability Blocked->Stable

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Modulated Biological Activity

The electronic perturbations caused by fluorine can directly influence how a molecule interacts with its biological target. The change in acidity and the introduction of a highly polarized C-F bond can:

  • Alter Binding Affinity: Modify hydrogen bonding networks within a protein's active site.

  • Enhance Selectivity: Favor conformations that improve binding to the intended target over off-targets.

  • Improve Permeability: The nuanced changes in lipophilicity can optimize passage across biological membranes, including the blood-brain barrier.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following sections provide detailed, replicable protocols for the synthesis of the parent compound and a representative fluorinated analog.

Synthesis of 4-Methyl-2-nitrophenol

This procedure outlines a common method for the nitration of p-cresol.

Objective: To synthesize 4-methyl-2-nitrophenol via electrophilic nitration of 4-methylphenol (p-cresol).

Materials:

  • 4-methylphenol (p-cresol)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve 10.8 g (0.1 mol) of 4-methylphenol in 50 mL of dichloromethane.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add 6.3 mL (0.1 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylphenol over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution to remove residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the desired 2-nitro isomer from the 2,6-dinitro byproduct.

Synthesis of 3-Fluoro-4-methyl-2-nitrophenol (Adapted from Patent Literature)

This protocol is adapted from established methods for the nitration of fluorinated phenols.[5][6]

Objective: To synthesize 3-fluoro-4-methyl-2-nitrophenol via nitration of 3-fluoro-4-methylphenol.

Materials:

  • 3-fluoro-4-methylphenol

  • Sodium nitrate

  • Sulfuric acid (98%)

  • Ether, Dichloromethane

  • Ice-salt bath, mechanical stirrer, centrifuge

Procedure:

  • Reaction Setup: In a 1 L reactor equipped with a mechanical stirrer and cooled to -5°C to 0°C with an ice-salt bath, add 12.6 g (0.1 mol) of 3-fluoro-4-methylphenol and 40 mL of water.

  • Addition of Nitrating Agent: Add 8.5 g (0.1 mol) of sodium nitrate to the mixture and stir to form a suspension.

  • Acidification: Slowly drip 5.4 mL (0.1 mol) of 98% sulfuric acid into the cooled suspension, maintaining the temperature between -5°C and 0°C.

  • Reaction: After the addition is complete, maintain the reaction at -5°C to 0°C with vigorous stirring for 1 hour. A solid precipitate will form.

  • Isolation of Crude Product: Collect the solid crude product by centrifugation or filtration.

  • Purification/Isomer Separation: The crude product contains a mixture of isomers. To purify, suspend the crude solid in a mixed solvent system (e.g., 50 mL dichloromethane, 30 mL ether, 50 mL water) and stir vigorously at room temperature for 2-3 hours.[6] The desired isomer has different solubility, allowing for separation.

  • Final Isolation: Collect the purified solid by centrifugation, wash with a small amount of cold water, and dry under vacuum to yield 3-fluoro-4-methyl-2-nitrophenol.

Workflow for Synthesis and Comparative Evaluation

The following diagram outlines the logical flow from synthesis to comparative analysis.

G cluster_synthesis Synthesis Stage cluster_analysis Comparative Analysis Stage cluster_conclusion Conclusion start1 4-Methylphenol synth1 Protocol 4.1: Electrophilic Nitration start1->synth1 start2 3-Fluoro-4-methylphenol synth2 Protocol 4.2: Nitration with NaNO3/H2SO4 start2->synth2 prod1 4-Methyl-2-nitrophenol synth1->prod1 prod2 3-Fluoro-4-methyl-2-nitrophenol synth2->prod2 pka pKa Determination (Potentiometric Titration) prod1->pka logp LogP Measurement (Shake-Flask Method) prod1->logp stability Metabolic Stability Assay (Liver Microsomes) prod1->stability activity Biological Activity Assay (Target-Specific) prod1->activity prod2->pka prod2->logp prod2->stability prod2->activity conclusion Data-Driven Assessment of Fluorine Substitution Advantages pka->conclusion logp->conclusion stability->conclusion activity->conclusion

Caption: A streamlined workflow for synthesis and comparative evaluation.

Conclusion

The strategic substitution of hydrogen with fluorine in the 4-methyl-2-nitrophenol scaffold offers a compelling suite of advantages for researchers and drug developers. This guide has demonstrated that fluorination is not a speculative art but a rational design strategy grounded in fundamental principles of physical organic chemistry. The resulting analog, 3-fluoro-4-methyl-2-nitrophenol, exhibits predictably increased acidity and enhanced metabolic stability due to the strong, electron-withdrawing nature of the C-F bond. These modifications can translate into superior pharmacokinetic profiles and modulated biological activity, making fluorinated nitrophenols highly attractive candidates for further investigation in medicinal chemistry and materials science. The provided protocols offer a validated starting point for the practical exploration of these promising compounds.

References

Pioneering Structure-Activity Relationship (SAR) Studies with 5-Fluoro-4-methyl-2-nitrophenol Derivatives: A Comparative Guide to Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic design of novel therapeutic agents hinges on a deep understanding of the interplay between a molecule's structure and its biological activity. This guide provides a comprehensive framework for initiating and interpreting structure-activity relationship (SAR) studies, using the versatile scaffold of 5-fluoro-4-methyl-2-nitrophenol as a focal point for the development of new anticancer agents. While extensive SAR data for this specific family of derivatives is not yet widely published, we will draw upon established principles from analogous nitroaromatic and fluorinated heterocyclic compounds to construct a robust, scientifically-grounded roadmap for your research endeavors.

The this compound core is a promising starting point for anticancer drug discovery.[1] Its unique arrangement of a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group offers multiple avenues for chemical modification.[1] The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro and hydroxyl groups serve as reactive handles for diverse chemical transformations.[1] This guide will provide you with the foundational knowledge and practical methodologies to systematically explore the chemical space around this scaffold and identify potent and selective anticancer compounds.

The Strategic Imperative for SAR in Drug Discovery

The core principle of SAR analysis is to systematically modify a lead compound's structure and observe the corresponding changes in biological activity.[2] This iterative process allows researchers to identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect and to refine the lead compound into a drug candidate with optimized potency, selectivity, and pharmacokinetic properties. By understanding which parts of the molecule are essential for activity and which can be modified to improve other properties, we can accelerate the drug discovery process and reduce the likelihood of late-stage failures.[2]

A Hypothetical SAR Campaign: Targeting Cancer Cell Proliferation

Let us envision a hypothetical SAR campaign aimed at developing potent inhibitors of cancer cell proliferation, starting from the this compound scaffold. Our objective is to design and synthesize a library of derivatives and evaluate their cytotoxicity against a panel of human cancer cell lines.

Designing the Derivative Library

The initial design of a focused library of derivatives is crucial for efficiently probing the SAR. We will systematically modify three key positions on the this compound core: the phenolic hydroxyl group, the aromatic ring, and the nitro group.

Table 1: Proposed Library of this compound Derivatives for Initial SAR Screening

Compound IDR1 (Modification at Phenolic OH)R2 (Modification on Aromatic Ring)R3 (Modification of Nitro Group)Rationale for Modification
Parent -H-H-NO2Baseline compound
Series A: Ether Derivatives
A1-CH3-H-NO2Investigate the effect of masking the acidic phenol
A2-CH2CH3-H-NO2Explore the impact of a larger alkyl group
A3-CH2Ph-H-NO2Introduce a bulky, aromatic substituent
Series B: Ester Derivatives
B1-C(O)CH3-H-NO2Evaluate the effect of an electron-withdrawing acetyl group
B2-C(O)Ph-H-NO2Assess the impact of an aromatic ester
Series C: Aromatic Ring Modifications
C1-H6-Cl-NO2Introduce an electron-withdrawing group on the ring
C2-H6-OCH3-NO2Introduce an electron-donating group on the ring
Series D: Nitro Group Reduction
D1-H-H-NH2Investigate the necessity of the nitro group for activity

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is the bedrock of any successful SAR study. The following sections detail the key methodologies for synthesizing and evaluating our proposed library of this compound derivatives.

General Synthetic Protocol for Ether and Ester Derivatives (Series A & B)

The synthesis of ether and ester derivatives from the parent this compound can be achieved through well-established Williamson ether synthesis and esterification reactions, respectively.

Step-by-Step Protocol:

  • Deprotonation of the Phenol: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 1.5 equivalents).

  • Nucleophilic Attack: To the resulting phenoxide solution, add the appropriate alkyl or acyl halide (e.g., methyl iodide for A1, acetyl chloride for B1) (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each derivative.

Visualizing the SAR Workflow and Potential Mechanism of Action

To conceptualize our SAR study, we can use diagrams to illustrate the workflow and a hypothetical mechanism of action for our lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Parent_Compound 5-Fluoro-4-methyl- 2-nitrophenol Derivative_Library Synthesize Derivative Library (A, B, C, D) Parent_Compound->Derivative_Library Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Derivative_Library->Cytotoxicity_Assay SAR_Analysis Analyze IC50 Data & Identify Trends Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Design Second-Generation Derivatives SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Library Iterative Refinement

Caption: A streamlined workflow for a structure-activity relationship (SAR) study.

Based on the known mechanisms of other nitroaromatic anticancer agents, a plausible mechanism of action for our this compound derivatives could involve the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->AKT Inhibition

Caption: A hypothetical signaling pathway inhibited by a this compound derivative.

Interpreting the SAR: A Hypothetical Data Set

After synthesizing and testing our initial library of compounds, we would analyze the IC50 values to discern key structure-activity relationships. The following table presents a hypothetical data set to illustrate this process.

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM) for this compound Derivatives against MCF-7 Cells

Compound IDIC50 (µM)Preliminary SAR Interpretation
Parent 50.2Moderate activity.
A1 (-OCH3) > 100Masking the phenol with a small alkyl group abolishes activity, suggesting the free hydroxyl is important.
A3 (-OCH2Ph) 85.6A bulky ether group is detrimental to activity.
B1 (-OAc) 35.8An ester prodrug approach may be viable, showing slightly improved activity.
C1 (6-Cl) 15.3Addition of an electron-withdrawing group at the 6-position significantly enhances potency.
C2 (6-OCH3) 62.1An electron-donating group at the 6-position reduces activity.
D1 (-NH2) > 100The nitro group is essential for cytotoxic activity.
  • The phenolic hydroxyl group appears to be crucial for activity. Its modification, particularly with bulky groups, is detrimental.

  • The nitro group is essential for cytotoxicity. Its reduction to an amine leads to a complete loss of activity.

  • Substitution on the aromatic ring significantly modulates activity. An electron-withdrawing group at the 6-position enhances potency, suggesting that the electronic properties of the aromatic ring play a key role.

These initial findings would then guide the design of a second-generation library of derivatives to further probe these relationships and optimize for potency and other desirable drug-like properties.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for conducting SAR studies on this compound derivatives as potential anticancer agents. By systematically designing, synthesizing, and evaluating a focused library of compounds, researchers can elucidate the key structural features required for biological activity. The principles and methodologies outlined here, grounded in established practices from related chemical series, offer a robust starting point for your own drug discovery efforts. The iterative nature of SAR, coupled with a deep understanding of the underlying biological mechanisms, will be paramount in transforming this promising scaffold into a clinically viable therapeutic.

References

A Comparative Analysis of Synthetic Routes to 5-Fluoro-4-methyl-2-nitrophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and nitro groups into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 5-Fluoro-4-methyl-2-nitrophenol is a key building block that embodies this principle, serving as a versatile intermediate in the synthesis of a wide array of complex molecules.[1] Its unique substitution pattern offers multiple reactive sites for further chemical elaboration. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable compound, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of their respective merits and drawbacks to aid researchers in making informed decisions for their synthetic campaigns.

Route 1: Electrophilic Nitration of 4-Fluoro-3-methylphenol

This approach represents the most direct and classical method for the synthesis of this compound. The strategy hinges on the regioselective nitration of the commercially available starting material, 4-fluoro-3-methylphenol.

Mechanistic Rationale and Regioselectivity

The hydroxyl (-OH) group is a powerful activating ortho-, para-director in electrophilic aromatic substitution, primarily due to its ability to donate electron density to the aromatic ring through resonance. The methyl (-CH3) group is also an activating ortho-, para-director, albeit weaker than the hydroxyl group, operating through an inductive effect. Conversely, the fluorine (-F) atom is a deactivating ortho-, para-director due to its strong inductive electron-withdrawing effect, which is only partially offset by its resonance electron-donating ability.

In the case of 4-fluoro-3-methylphenol, the directing effects of these substituents converge to favor nitration at the C2 position. The positions ortho to the strongly activating hydroxyl group are C2 and C6. The C4 position is blocked by the fluorine atom. While C6 is sterically hindered by the adjacent methyl group at C3, the C2 position is relatively unencumbered. Therefore, the incoming nitronium ion (NO2+) will preferentially attack the C2 position, leading to the desired product, this compound.

Experimental Protocol: Nitration of 4-Fluoro-3-methylphenol

Materials:

  • 4-Fluoro-3-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoro-3-methylphenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 4-fluoro-3-methylphenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route 2: Diazotization of 5-Fluoro-4-methyl-2-nitroaniline

An alternative approach to this compound involves the synthesis of an aniline precursor followed by a diazotization reaction. This multi-step route offers a different set of challenges and advantages compared to the direct nitration method.

Synthetic Strategy Overview

This pathway commences with the synthesis of 5-fluoro-4-methyl-2-nitroaniline. This intermediate is then subjected to diazotization using a nitrite source in a strong acid, followed by hydrolysis of the resulting diazonium salt to yield the target phenol. The synthesis of the aniline precursor itself can be achieved through various methods, a common one being the nitration of a suitable N-acetylated aminotoluene derivative, followed by deprotection.

Experimental Protocol: Synthesis of 5-Fluoro-4-methyl-2-nitroaniline and Subsequent Diazotization

Part A: Synthesis of 5-Fluoro-4-methyl-2-nitroaniline

Materials:

  • 4-Fluoro-3-methylaniline

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ethanol

  • Hydrochloric Acid

Procedure:

  • Acetylation: React 4-fluoro-3-methylaniline with acetic anhydride to protect the amino group as an acetamide.

  • Nitration: Dissolve the resulting N-(4-fluoro-3-methylphenyl)acetamide in concentrated sulfuric acid at low temperature (0-5 °C). Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature. After the reaction is complete, pour the mixture onto ice to precipitate the nitrated product.

  • Hydrolysis: Hydrolyze the N-(5-fluoro-4-methyl-2-nitrophenyl)acetamide by heating with aqueous hydrochloric acid or sulfuric acid to yield 5-fluoro-4-methyl-2-nitroaniline. Purify the product by recrystallization.

Part B: Diazotization of 5-Fluoro-4-methyl-2-nitroaniline

Materials:

  • 5-Fluoro-4-methyl-2-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Water

  • Ice

Procedure:

  • Dissolve 5-fluoro-4-methyl-2-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly and carefully heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: Direct NitrationRoute 2: Diazotization of Aniline
Starting Material 4-Fluoro-3-methylphenol4-Fluoro-3-methylaniline
Number of Steps 13 (Acetylation, Nitration, Hydrolysis) + Diazotization
Overall Yield Moderate to GoodPotentially Lower due to multiple steps
Reagents Nitric acid, Sulfuric acidAcetic anhydride, Nitric acid, Sulfuric acid, Sodium nitrite, HCl
Scalability Generally good, but exothermicity of nitration needs careful control.More complex for large-scale production due to multiple steps and handling of diazonium salts.
Safety Concerns Handling of concentrated nitric and sulfuric acids. Exothermic reaction.Handling of concentrated acids, and potentially unstable diazonium salts.
Purification Separation of potential regioisomers might be necessary.Purification required at multiple stages.
Key Advantage More direct and atom-economical.May offer better control over regioselectivity in some cases.
Key Disadvantage Potential for over-nitration or formation of undesired isomers.Longer reaction sequence, more waste generated.

Conclusion and Expert Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Direct Nitration) is the more straightforward and efficient approach in terms of step economy. For laboratory-scale synthesis and process development, this is often the preferred method. However, careful control of reaction conditions, particularly temperature, is paramount to minimize the formation of byproducts and ensure safety. The regioselectivity is generally high due to the strong directing effect of the hydroxyl group.

Route 2 (Diazotization) , while being a longer and more complex process, can be a valuable alternative, especially if the starting aniline is readily available or if direct nitration of the phenol proves to be problematic in terms of yield or purity of the desired isomer. The handling of diazonium salts requires experience and appropriate safety precautions.

For researchers embarking on the synthesis of this compound, the direct nitration of 4-fluoro-3-methylphenol is recommended as the initial approach due to its simplicity and efficiency. Should this route present challenges in achieving the desired purity or yield, the diazotization route provides a reliable, albeit more laborious, alternative. The choice between these synthetic strategies will ultimately depend on the specific requirements of the research project, including scale, available resources, and the desired purity of the final product.

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Diazotization of Aniline start1 4-Fluoro-3-methylphenol reagent1 HNO3 / H2SO4 start1->reagent1 Nitration product1 This compound reagent1->product1 start2 4-Fluoro-3-methylaniline step2a N-Acetylation start2->step2a intermediate2a N-(4-Fluoro-3-methylphenyl)acetamide step2a->intermediate2a step2b Nitration intermediate2a->step2b intermediate2b N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide step2b->intermediate2b step2c Hydrolysis intermediate2b->step2c intermediate2c 5-Fluoro-4-methyl-2-nitroaniline step2c->intermediate2c step2d Diazotization & Hydrolysis intermediate2c->step2d product2 This compound step2d->product2

Caption: Comparative workflow of the two synthetic routes.

References

cross-reactivity studies of 5-Fluoro-4-methyl-2-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Studies of 5-Fluoro-4-methyl-2-nitrophenol Derivatives for Drug Discovery Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

This compound is a versatile molecular building block, engineered for applications in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a fluorinated and nitrated phenolic ring, offers multiple avenues for chemical modification. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro and hydroxyl groups serve as reactive sites for synthesizing diverse molecular scaffolds.[1][2]

However, the very features that make this scaffold attractive also necessitate a rigorous evaluation of its binding specificity. Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, is a critical factor in drug development that can lead to off-target effects, toxicity, or reduced efficacy.[3][4] This guide provides a comparative framework for designing and executing cross-reactivity studies for derivatives of this compound. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, empowering researchers to build a comprehensive specificity profile for their lead candidates.

Structural Rationale for Cross-Reactivity Assessment

The potential for cross-reactivity is inherent in the molecule's structure. The phenolic hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methylated phenyl ring provides a hydrophobic core. These features can facilitate promiscuous binding to a variety of protein active sites or allosteric pockets. Therefore, profiling these derivatives against a panel of relevant off-targets is not merely a precautionary step but a foundational element of lead optimization.

Comparative Methodologies for Profiling Binding Specificity

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. No single technique can provide a complete picture. Here, we compare three orthogonal methods: Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening, Surface Plasmon Resonance (SPR) for quantitative binding kinetics, and Cellular Thermal Shift Assay (CETSA) coupled with Western Blot for target engagement in a native cellular context.

Competitive ELISA: High-Throughput Screening for Off-Target Binding

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for screening compounds against a panel of purified proteins. For small molecules, a competitive ELISA format is most appropriate. In this setup, the derivative of interest (the competitor) competes with a known, labeled ligand for binding to the immobilized protein target. A reduction in signal indicates that the test compound is binding to the target protein.

Causality Behind Experimental Choices:

  • Why Competitive ELISA? This format is ideal for small molecules that cannot be easily or directly immobilized without compromising their binding activity.[5] It measures the displacement of a known binder, providing a clear and quantifiable measure of interaction.

  • Why a Panel of Proteins? Screening against a diverse panel of proteins (e.g., common kinases, phosphatases, GPCRs, and known off-targets for similar scaffolds) is crucial for identifying unanticipated interactions early in the discovery process.

  • Plate Coating: Immobilize the purified potential off-target protein (e.g., 1-10 µg/mL in a suitable buffer like PBS) onto a high-binding 96-well microplate. Incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add a serial dilution of the this compound derivative to the wells. Immediately after, add a fixed concentration of the enzyme-labeled known ligand (e.g., biotinylated or HRP-conjugated).

  • Incubation: Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: If a biotinylated ligand was used, add streptavidin-HRP and incubate for 30 minutes. Wash again. Add a suitable substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄) and read the absorbance on a microplate reader at the relevant wavelength.

CompoundTarget ProteinIC50 (µM)% Cross-Reactivity*
Derivative A Intended Target0.05100%
Off-Target Kinase 12.52.0%
Off-Target Kinase 2> 50< 0.1%
Off-Target GPCR 115.00.3%
Derivative B Intended Target0.08100%
Off-Target Kinase 10.516.0%
Off-Target Kinase 225.00.3%
Off-Target GPCR 1> 50< 0.1%

*Cross-Reactivity (%) = (IC50 of Intended Target / IC50 of Off-Target) x 100

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that provides real-time data on binding affinity (K D) and kinetics (k a, k d).[7] This method offers a deeper understanding of the interaction between a small molecule and a protein target, moving beyond the endpoint measurement of an ELISA.

Causality Behind Experimental Choices:

  • Why SPR? SPR provides information-rich data, including how quickly a compound binds (on-rate) and dissociates (off-rate) from its target.[8] This is invaluable for lead optimization, as compounds with slow off-rates may exhibit prolonged pharmacological effects.

  • Immobilization Strategy: Typically, the protein is immobilized on the sensor chip, and the small molecule derivative is flowed over the surface as the analyte. This is because a higher surface density is needed when there is a large molecular weight difference between the interactants.[8]

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis P1 Immobilize Protein on Sensor Chip R1 Equilibrate with Running Buffer P1->R1 P2 Prepare Analyte Series (Derivative Dilutions) R2 Inject Analyte (Association) P2->R2 R1->R2 Baseline R3 Flow Buffer (Dissociation) R2->R3 R4 Regenerate Surface R3->R4 A1 Generate Sensorgrams R3->A1 R4->R1 Next Cycle A2 Fit Data to Binding Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for SPR-based kinetic analysis.

  • Protein Immobilization: Covalently attach the purified protein target to a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in running buffer (e.g., HBS-EP+). It is common for small molecules to have limited solubility, so a small percentage of DMSO (e.g., 1-5%) may be required in the running buffer.[8]

  • Binding Assay:

    • Equilibrate the chip surface with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the analyte over the surface for a defined period to monitor association.

    • Switch back to running buffer to monitor the dissociation of the compound-protein complex.

    • Inject a regeneration solution (if necessary) to remove any remaining bound analyte.

    • Repeat the cycle for each concentration of the analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

CompoundTarget ProteinK D (µM)k a (1/Ms)k d (1/s)
Derivative A Intended Target0.0451.2 x 10⁵5.4 x 10⁻³
Off-Target Kinase 13.15.5 x 10³1.7 x 10⁻²
Derivative B Intended Target0.0721.8 x 10⁵1.3 x 10⁻²
Off-Target Kinase 10.652.1 x 10⁴1.4 x 10⁻²
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Cells

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a live cell or cell lysate.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This change in thermal stability can be detected by Western Blotting.

Causality Behind Experimental Choices:

  • Why CETSA? It provides evidence of target engagement in a physiological context, which is a crucial step in validating a compound's mechanism of action and assessing potential off-target binding within the cell.[9]

  • Why Western Blot? Following the heat treatment, Western Blotting provides a specific and semi-quantitative readout of the amount of soluble (non-denatured) protein remaining at each temperature, allowing for the generation of a "melting curve."[10]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating & Lysis cluster_detection Detection cluster_analysis Data Analysis T1 Treat Cells with Derivative or Vehicle H1 Harvest & Aliquot Cells T1->H1 H2 Heat Aliquots at Different Temperatures H1->H2 H3 Lyse Cells & Separate Soluble Fraction H2->H3 D1 SDS-PAGE H3->D1 D2 Western Blot with Target-Specific Antibody D1->D2 D3 Image and Quantify Bands D2->D3 A1 Plot Melting Curves D3->A1 A2 Observe Thermal Shift A1->A2

References

A Head-to-Head Battle of Building Blocks: Evaluating the Cost-Effectiveness of 5-Fluoro-4-methyl-2-nitrophenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 5-Fluoro-4-methyl-2-nitrophenol and its common alternatives, supported by experimental data and cost analysis to inform your synthetic strategy.

The strategic incorporation of fluorine into bioactive molecules is a well-established method for enhancing metabolic stability, bioavailability, and binding affinity. This compound, with its unique arrangement of a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group, presents itself as a versatile intermediate for the synthesis of complex pharmaceutical and agrochemical compounds.[1] However, its utility must be weighed against its cost and the efficiency of its synthesis compared to other readily available building blocks.

The Candidate: this compound

This trifunctional aromatic compound offers multiple reactive sites for further molecular elaboration. The nitro and hydroxyl groups are particularly amenable to a wide range of chemical transformations, making it a valuable scaffold in medicinal chemistry.[1] A plausible and cost-effective synthetic route to this compound involves the nitration of the commercially available precursor, 4-Fluoro-3-methylphenol.

The Alternatives: A Comparative Landscape

In the realm of nitrophenol building blocks, several alternatives to this compound are frequently employed in synthesis. The most common non-fluorinated and alternative fluorinated analogues include:

  • 4-Methyl-2-nitrophenol: A widely used, non-fluorinated counterpart.

  • 2-Fluoro-4-nitrophenol: An isomeric fluorinated alternative.

  • 5-Fluoro-2-nitrophenol: Another isomeric fluorinated alternative.

The choice between these building blocks often hinges on a careful balance of factors including the cost of the starting material, the efficiency and scalability of the synthesis, and the desired physicochemical properties imparted by the specific substitution pattern.

Cost-Effectiveness Analysis: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the key cost and synthesis parameters for this compound and its alternatives. The synthetic yields and conditions are based on established laboratory procedures.

Compound Starting Material Starting Material Cost (per kg) Typical Yield Key Reaction Steps Estimated Final Product Cost (per kg)
This compound 4-Fluoro-3-methylphenol~$859[2]High (expected)NitrationDependent on optimized yield and purification
4-Methyl-2-nitrophenol p-CresolCommercially available, generally low costHighNitrationLow to Moderate
2-Fluoro-4-nitrophenol 2-FluorophenolVaries, moderate cost~40-50% (lab scale)NitrationModerate
5-Fluoro-2-nitrophenol 2,4-DifluoronitrobenzeneModerate to highHigh (up to 98% for intermediate)[3]1. Amination 2. Diazotization and HydrolysisModerate to High

Note: Costs are estimates based on publicly available data from suppliers and may vary. The estimated final product cost is a qualitative assessment based on starting material cost and synthetic complexity.

Experimental Protocols: A Practical Guide

To facilitate a direct comparison of the synthetic accessibility of these building blocks, detailed experimental protocols for their preparation are provided below.

Synthesis of this compound (Proposed)

Starting Material: 4-Fluoro-3-methylphenol

Reaction: Nitration

Procedure:

  • Dissolve 4-Fluoro-3-methylphenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol and requires optimization for safety and yield.

Synthesis of 5-Fluoro-2-nitrophenol[3]

This synthesis involves a two-step process starting from 2,4-difluoronitrobenzene.

Step 1: Synthesis of 5-fluoro-2-nitroaniline

  • In a 500 mL reaction flask, add 127.5 g of concentrated ammonia water.

  • At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene.

  • Begin stirring and slowly increase the temperature to 40°C over 3 hours.

  • After the starting material is consumed (monitored by TLC), cool the mixture to 5-10°C with stirring to induce crystallization.

  • Filter the solid to obtain 5-fluoro-2-nitroaniline. The reported yield is 98%.[3]

Step 2: Synthesis of 5-fluoro-2-nitrophenol

  • Dissolve the 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-10°C and add an aqueous solution of sodium nitrite dropwise.

  • Maintain the reaction at 0-10°C for 0.5-1 hour.

  • Over a period of 1-2 hours, raise the temperature to 90-95°C and hold for 1 hour to complete the hydrolysis.

  • The resulting 5-fluoro-2-nitrophenol can then be isolated and purified.

Visualizing the Synthetic Pathways

To better understand the synthetic logic, the following diagrams illustrate the reaction workflows.

Synthesis of this compound start 4-Fluoro-3-methylphenol product This compound start->product Nitration reagents Nitrating Agent (HNO3/H2SO4) reagents->product

Caption: Proposed synthetic pathway for this compound.

Synthesis of 5-Fluoro-2-nitrophenol start 2,4-Difluoronitrobenzene intermediate 5-Fluoro-2-nitroaniline start->intermediate Amination product 5-Fluoro-2-nitrophenol intermediate->product Diazotization & Hydrolysis reagents1 NH3 reagents1->intermediate reagents2 1. NaNO2, H2SO4 2. H2O, Heat reagents2->product

Caption: Two-step synthesis of 5-Fluoro-2-nitrophenol.

Causality Behind Experimental Choices

The choice of a synthetic route is dictated by a combination of factors including atom economy, reagent availability and cost, reaction conditions, and product selectivity.

  • Nitration of Phenols: The direct nitration of phenols is a classic electrophilic aromatic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director.[4] The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and prevent over-nitration or oxidation. Using a mixture of nitric and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed efficiently.

  • Diazotization and Hydrolysis: The synthesis of 5-Fluoro-2-nitrophenol via a diazonium salt intermediate is a robust and high-yielding method.[3] This multi-step approach allows for precise control over the introduction of the hydroxyl group, often leading to higher purity products compared to direct hydrolysis of a di-halogenated precursor.

Conclusion: Making an Informed Decision

The cost-effectiveness of using this compound in a synthetic campaign is a multifaceted consideration. While its direct synthesis from the relatively inexpensive 4-Fluoro-3-methylphenol appears promising, the lack of a well-established, high-yielding protocol in the public domain presents a development hurdle.

In contrast, the synthesis of its isomer, 5-Fluoro-2-nitrophenol, is well-documented with high reported yields.[3] For applications where the specific substitution pattern of this compound is not a stringent requirement, the more established synthetic route to 5-Fluoro-2-nitrophenol may offer a more immediate and cost-effective solution.

Ultimately, the decision to employ this compound will depend on a thorough in-house process development and optimization to establish a reliable and scalable synthesis. This guide provides the foundational information and comparative data necessary for researchers and drug development professionals to embark on this evaluation with a clear understanding of the synthetic landscape.

References

Safety Operating Guide

Mastering the Safe Handling of 5-Fluoro-4-methyl-2-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of drug discovery and development, the ability to handle specialized chemical reagents with precision and safety is paramount. 5-Fluoro-4-methyl-2-nitrophenol, a key building block in many synthetic pathways, requires a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, deployment, and disposal of this compound, grounded in established safety protocols and practical, field-tested experience.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough understanding of its hazard profile is essential. This compound, like many nitrophenol derivatives, presents a multi-faceted risk profile that necessitates a stringent adherence to safety protocols.

Based on available safety data sheets (SDS) for structurally similar compounds, this compound should be treated as a substance that is:

  • Acutely Toxic: It is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] This is a critical consideration as it dictates the necessity of full-body protection and stringent containment measures.

  • A Severe Irritant: The compound is expected to cause serious eye and skin irritation.[1][2][4] The ortho-nitro group, in conjunction with the phenolic hydroxyl group, can lead to significant tissue damage upon contact.

  • Potentially Causing Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[1][4]

  • Environmentally Hazardous: Many nitrophenols are classified as harmful or very toxic to aquatic life with long-lasting effects.[1][3] This underscores the importance of proper disposal procedures to prevent environmental contamination.

The presence of the nitro group can also increase the potential for the formation of explosive mixtures, particularly upon intense heating.[3] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and established best practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound. The rationale behind each selection is to create a comprehensive barrier against all potential routes of exposure.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRequired if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[5][6]
Conducting Reactions Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatWork should be conducted in a certified chemical fume hood.
Handling Spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron or full-body suitNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required if handling sealed waste containers.

Causality of PPE Selection:

  • Eye and Face Protection: The combination of chemical splash goggles and a face shield provides maximum protection against accidental splashes, which could cause irreversible eye damage.[5][6]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals.[7] For prolonged contact or in the event of a spill, more robust gloves like butyl rubber are recommended. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

  • Body Protection: A standard laboratory coat is sufficient for routine operations. However, for larger scale work or situations with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[7]

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is essential when handling the solid compound to prevent inhalation of fine dust particles.[5][6] All operations that could generate dust or vapors must be performed within a certified chemical fume hood to minimize airborne concentrations.[7]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to the completion of the experimental work.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe

Caption: Safe Handling Workflow for this compound

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9]

  • Remove all contaminated clothing while continuing to flush.[8]

  • Seek immediate medical attention.[8]

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[8]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[8][9]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.[3]

In Case of Ingestion:

  • Do NOT induce vomiting.[8]

  • Rinse the mouth with water.

  • Seek immediate medical attention.[8]

Spill Response:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

  • For large spills, contact your institution's environmental health and safety department immediately.[10]

  • Ventilate the area and decontaminate the spill site once the material has been removed.

Storage and Disposal: Ensuring Long-Term Safety

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]

  • Keep it away from incompatible materials such as strong oxidizing agents and bases.[4][11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.[6]

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[8][9]

  • Do not dispose of this chemical down the drain or in the general waste stream.[3]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.